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C.I. Disperse Red 43

Cat. No.: B1174084
CAS No.: 12217-85-5
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Description

C.I. Disperse Red 43, also known as this compound, is a useful research compound. Its molecular formula is ClO4. The purity is usually 95%.
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Properties

CAS No.

12217-85-5

Molecular Formula

ClO4

Synonyms

C.I. Disperse Red 43

Origin of Product

United States

Foundational & Exploratory

Unraveling the Thermal Stability of C.I. Disperse Red 43: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the thermal degradation of C.I. Disperse Red 43 (CAS Number: 12217-85-5), a monoazo disperse dye. Understanding the thermal stability and decomposition pathways of such dyes is critical for ensuring the quality and safety of dyed textiles and for the environmental assessment of textile industry effluents. Due to a lack of specific published data on the thermal degradation of this compound, this guide synthesizes information from studies on structurally similar azo disperse dyes to provide a comprehensive overview of the analytical methodologies and potential degradation patterns.

Chemical Profile of this compound

PropertyValueReference
C.I. Name Disperse Red 43[1]
CAS Number 12217-85-5[1]
Molecular Formula C₁₇H₁₆ClN₅O₃[1]
Molecular Weight 373.79 g/mol [1]
Chemical Class Monoazo[1]
Manufacturing Diazotization of 2-chloro-4-nitrobenzenamine and coupling with N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.[1]

Experimental Protocols for Thermal Analysis

The thermal degradation of disperse dyes is typically investigated using a combination of thermoanalytical and chromatographic techniques. The following protocols are representative of the methodologies employed in the field.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of decomposition, major decomposition stages, and residual mass of the dye.

Typical Experimental Parameters:

  • Instrument: TGA/SDTA analyzer

  • Sample Mass: 5-10 mg

  • Heating Rate: 10 °C/min (a common rate for initial screening)

  • Temperature Range: 25 °C to 800 °C

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min

  • Crucible: Alumina or platinum

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, as well as to determine the enthalpy changes associated with decomposition.

Typical Experimental Parameters:

  • Instrument: DSC analyzer

  • Sample Mass: 2-5 mg

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 400 °C (or up to the onset of major decomposition)

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min

  • Crucible: Sealed aluminum pans

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To elucidate the degradation mechanism by identifying the chemical structures of the pyrolysis products.

Typical Experimental Parameters:

  • Pyrolyzer: A micro-furnace or filament-type pyrolyzer directly coupled to the GC inlet.

  • Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 300 °C, 500 °C, 700 °C) to observe the evolution of different degradation products.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for the separation of a wide range of organic compounds.

  • GC Oven Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) to elute the separated compounds.

  • MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

Visualization of Experimental Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Dye_Sample This compound Powder TGA Thermogravimetric Analysis (TGA) Dye_Sample->TGA DSC Differential Scanning Calorimetry (DSC) Dye_Sample->DSC Py_GC_MS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Dye_Sample->Py_GC_MS Decomposition_Profile Decomposition Profile (Weight Loss vs. Temp) TGA->Decomposition_Profile Thermal_Transitions Thermal Transitions (Heat Flow vs. Temp) DSC->Thermal_Transitions Degradation_Products Identification of Degradation Products Py_GC_MS->Degradation_Products Mechanism_Elucidation Degradation Pathway Elucidation Decomposition_Profile->Mechanism_Elucidation Thermal_Transitions->Mechanism_Elucidation Degradation_Products->Mechanism_Elucidation

Caption: A generalized workflow for the thermal degradation analysis of a disperse dye.

Potential Thermal Degradation Pathway

The thermal degradation of azo dyes like this compound is expected to initiate at the most labile bonds within the molecule. The azo bond (-N=N-) is a known weak point and is susceptible to homolytic cleavage at elevated temperatures. Other potential cleavage sites include the C-N and C-Cl bonds.

Based on studies of similar azo dyes, the following is a proposed logical relationship for the initial stages of thermal degradation:

Degradation_Pathway cluster_cleavage Initial Thermal Cleavage cluster_products Primary Degradation Products Disperse_Red_43 This compound Azo_Cleavage Azo Bond Scission (-N=N-) Disperse_Red_43->Azo_Cleavage Heat CN_Cleavage C-N Bond Scission Disperse_Red_43->CN_Cleavage Heat Other_Cleavage Other Bond Scissions (e.g., C-Cl, side chains) Disperse_Red_43->Other_Cleavage Heat Aromatic_Amines Aromatic Amines Azo_Cleavage->Aromatic_Amines Nitro_Aromatics Nitroaromatic Compounds Azo_Cleavage->Nitro_Aromatics CN_Cleavage->Aromatic_Amines Halogenated_Aromatics Halogenated Aromatics Other_Cleavage->Halogenated_Aromatics Other_Fragments Smaller Volatile Fragments Other_Cleavage->Other_Fragments

Caption: A logical diagram illustrating the potential initial steps in the thermal degradation of this compound.

Quantitative Data from a Structurally Similar Dye

While specific quantitative data for this compound is unavailable, the pyrolysis products of the structurally related C.I. Disperse Red 167 provide valuable insights into the potential degradation products.

Table 1: Main Pyrolysis Products of C.I. Disperse Red 167 at Different Temperatures

Temperature (°C)Main Pyrolysis Products
300Acetic acid, 1-amino-2-chloro-4-nitrobenzene
500Increased variety of products including derivatives of aniline and phenol
700Predominantly smaller, more stable aromatic and aliphatic fragments

Data adapted from studies on C.I. Disperse Red 167 and is intended for illustrative purposes.[2]

Conclusion

The thermal degradation analysis of this compound is crucial for a comprehensive understanding of its stability and environmental impact. Although direct experimental data for this specific dye is limited, the established analytical workflows and the degradation patterns observed for structurally similar azo disperse dyes provide a solid framework for its investigation. The primary analytical approach involves a combination of TGA, DSC, and Py-GC/MS to determine the decomposition profile, thermal transitions, and the identity of degradation products. The initial degradation is likely to proceed via the cleavage of the azo bond, leading to the formation of various aromatic amines and other substituted aromatic compounds. Further research focusing specifically on this compound is warranted to establish its precise thermal degradation profile and pathways.

References

C.I. Disperse Red 43 CAS number 12217-85-5 technical data sheet

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 12217-85-5

This technical guide provides a comprehensive overview of C.I. Disperse Red 43, a synthetic dye belonging to the single azo class.[1] Intended for researchers, scientists, and drug development professionals, this document consolidates key chemical, physical, and safety data, alongside manufacturing and application insights.

Chemical and Physical Properties

PropertyValueReference
CAS Number 12217-85-5[1]
Molecular Formula C₁₇H₁₆ClN₅O₃[1]
Molecular Weight 373.79 g/mol [1]
Chemical Class Single Azo Dye[1]

Manufacturing and Synthesis

The synthesis of this compound involves a diazo coupling reaction. The process begins with the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloro-4-nitrobenzenamine 2-Chloro-4-nitrobenzenamine Diazotization Diazotization 2-Chloro-4-nitrobenzenamine->Diazotization N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine Coupling Reaction Coupling Reaction N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine->Coupling Reaction Diazotization->Coupling Reaction This compound This compound Coupling Reaction->this compound

Manufacturing process of this compound.

Applications in Textile Dyeing

This compound is primarily utilized in the textile industry for dyeing various synthetic fibers. Its applications include the coloration of polyester, polyamide, acetate, and triacetate fibers, as well as for printing on these materials.[1] It is also used for coloring wool and leather.[1]

Fastness Properties

The performance of a dye is often evaluated by its fastness to various environmental factors. The fastness ratings for this compound according to AATCC and ISO standards are presented below. The ratings are on a scale of 1 to 5, with 5 indicating the highest fastness.

Fastness PropertyAATCC Rating (Fading)AATCC Rating (Staining)ISO Rating (Fading)ISO Rating (Staining)
Ironing 4-5-4-54-5
Light 5-4-5-
Perspiration -54-55
Washing 5-4-55

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not available, a general procedure for dyeing polyester fabric with disperse dyes using a high-temperature method is outlined below. This can serve as a foundational methodology for researchers.

Objective: To dye polyester fabric using a disperse dye.

Materials:

  • Polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • Acetic acid (to control pH)

  • Water

Procedure:

  • Prepare a paste of the disperse dye and a dispersing agent.

  • Add water to the paste to create the dyebath.

  • Adjust the pH of the dyebath to 4-5.5 using acetic acid.[2]

  • Immerse the polyester fabric in the dyebath at 60°C for 15 minutes.[2]

  • Raise the temperature of the dyebath to 130°C and maintain for 1 hour to allow for dye diffusion and fixation.[2]

  • Rapidly cool the dyebath to 60°C.[2]

  • Rinse the fabric with hot water.

  • Perform a reduction cleaning if necessary to improve wash fastness.[2]

  • Give the fabric a final rinse and then dry.

Dyeing_Process_Workflow A Prepare Dye Paste (Dye + Dispersing Agent) B Prepare Dyebath (Add Water, Adjust pH with Acetic Acid) A->B C Immerse Fabric (60°C for 15 min) B->C D Raise Temperature to 130°C (Hold for 1 hour) C->D E Cool Dyebath to 60°C D->E F Hot Rinse E->F G Reduction Cleaning (Optional) F->G H Final Rinse and Dry G->H

General workflow for dyeing polyester with disperse dyes.

Safety and Toxicological Information

It is important to note that some azo dyes have the potential to be mutagenic or carcinogenic, often due to the release of aromatic amines through the reductive cleavage of the azo bond.[4] While no specific studies on the carcinogenicity of this compound were found, this general characteristic of the dye class warrants careful handling and disposal in accordance with local regulations.

References

An In-depth Technical Guide on the Electrochemical Behavior and Redox Potentials of C.I. Disperse Red 43

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available in the public domain lacks specific experimental data on the electrochemical behavior and redox potentials of C.I. Disperse Red 43. This guide is therefore based on the established electrochemical principles of analogous single azo disperse dyes and provides a comprehensive framework for future research.

Introduction

This compound (CAS 12217-85-5) is a single azo dye with the molecular formula C₁₇H₁₆ClN₅O₃.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The electrochemical behavior of these dyes is of significant interest for various applications, including the development of electrochemical sensors, understanding degradation pathways for environmental remediation, and assessing potential toxicological implications, which can be relevant in the context of drug development where dye excipients may be used.

The electrochemical reactivity of azo dyes is primarily centered on the reductive cleavage of the azo bond. This process is typically irreversible and involves the transfer of electrons, leading to the formation of corresponding amine compounds. The redox potential at which this occurs is influenced by the molecular structure of the dye, the pH of the medium, and the experimental conditions.

Proposed Electrochemical Behavior and Redox Pathway

The electrochemical reduction of this compound, like other aromatic azo compounds, is expected to proceed via the irreversible cleavage of the azo linkage. In aqueous or mixed aqueous-organic media, this is generally a multi-electron, multi-proton process.

The overall reduction mechanism for a simple aromatic azo dye (Ar-N=N-Ar') can be summarized as:

Ar-N=N-Ar' + 4e⁻ + 4H⁺ → Ar-NH₂ + Ar'-NH₂

This four-electron, four-proton process results in the formation of two different aromatic amines. The specific reduction potential is dependent on the substituents on the aromatic rings. Electron-withdrawing groups tend to make the reduction occur at less negative potentials, while electron-donating groups have the opposite effect.

In aprotic media, the reduction often occurs in two distinct one-electron steps.[1] The first step forms a stable anion radical, and the second step generates a dianion, which may then react with any available proton donors.

Below is a generalized logical diagram for the electrochemical reduction of an azo dye.

Azo_Dye_Reduction_Pathway AzoDye Azo Dye (Ar-N=N-Ar') HydrazoIntermediate Hydrazo Intermediate (Ar-NH-NH-Ar') AzoDye->HydrazoIntermediate +2e⁻, +2H⁺ AmineProducts Amine Products (Ar-NH₂ + H₂N-Ar') HydrazoIntermediate->AmineProducts +2e⁻, +2H⁺ (Bond Cleavage)

Caption: Generalized pathway for the electrochemical reduction of an azo dye.

Proposed Experimental Protocols

To investigate the electrochemical behavior of this compound, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are highly suitable techniques. Due to the low aqueous solubility of disperse dyes, a mixed solvent system or the use of surfactants is often necessary.[2][3]

3.1. Materials and Reagents

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire or foil

  • Solvent/Electrolyte System:

    • Option A (Aqueous): Britton-Robinson buffer (pH range 2-12) with a surfactant like sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB) to enhance solubility.

    • Option B (Mixed Media): A mixture of an organic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) with an aqueous buffer (e.g., 1:1 v/v).[4]

  • Supporting Electrolyte: 0.1 M KCl or LiClO₄

  • This compound: Analytical standard

  • Inert Gas: High-purity nitrogen or argon for deoxygenation.

3.2. Instrumentation

  • Potentiostat/Galvanostat with corresponding software.

3.3. Experimental Workflow

The following diagram illustrates a typical experimental workflow for the voltammetric analysis of this compound.

Experimental_Workflow Prep Prepare Stock Solution of Disperse Red 43 in DMF Cell Assemble 3-Electrode Cell Prep->Cell Electrolyte Prepare Supporting Electrolyte (e.g., Buffer + Surfactant) Electrolyte->Cell Deoxygenate Deoxygenate Solution with N₂ for 10-15 min Cell->Deoxygenate CV Perform Cyclic Voltammetry (e.g., -1.5 V to +1.5 V) Deoxygenate->CV DPV Perform Differential Pulse Voltammetry for higher sensitivity CV->DPV Analysis Analyze Data: - Peak Potentials (Ep) - Peak Currents (Ip) - Effect of pH and Scan Rate DPV->Analysis

Caption: Workflow for the electrochemical analysis of this compound.

3.4. Detailed Methodologies

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in DMF. In the electrochemical cell, add the appropriate volume of the supporting electrolyte (e.g., Britton-Robinson buffer at a specific pH). Add the desired concentration of the dye from the stock solution.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for 10-15 minutes before running the experiment and maintain an inert atmosphere over the solution during measurements to prevent oxygen interference.

  • Cyclic Voltammetry (CV):

    • Scan Range: A wide potential window should be initially scanned (e.g., -1.5 V to +1.5 V vs. Ag/AgCl) to identify all redox processes.

    • Scan Rate Study: Vary the scan rate (e.g., from 10 to 200 mV/s) to determine if the process is diffusion-controlled or adsorption-controlled. A linear relationship between the peak current (Ip) and the square root of the scan rate (ν¹/²) indicates a diffusion-controlled process.

  • pH Study: Perform CV at different pH values (e.g., from 2 to 12) to understand the role of protons in the reaction mechanism. A plot of peak potential (Ep) vs. pH can provide information on the number of protons involved in the rate-determining step.

  • Differential Pulse Voltammetry (DPV): DPV can be used for more accurate determination of peak potentials and for quantitative analysis due to its higher sensitivity and better resolution of overlapping peaks.

Data Presentation

The quantitative data obtained from the electrochemical experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of pH on the Cathodic Peak Potential (Ep) of this compound (Representative Table - Values are placeholders)

pHEp (V vs. Ag/AgCl) at 50 mV/s
2.0-0.45
4.0-0.58
6.0-0.71
8.0-0.84
10.0-0.96
12.0-1.08

Table 2: Effect of Scan Rate (ν) on the Cathodic Peak Current (Ip) and Potential (Ep) at pH 7.0 (Representative Table - Values are placeholders)

Scan Rate (mV/s)Ep (V)Ip (µA)ν¹/² (mV/s)¹/²
10-0.785.23.16
25-0.798.15.00
50-0.8011.57.07
100-0.8216.310.00
200-0.8523.114.14

Conclusion

While specific electrochemical data for this compound is not currently available, this guide provides a robust framework for its investigation based on the known behavior of similar azo disperse dyes. The proposed experimental protocols and data presentation formats are intended to guide researchers in systematically characterizing the redox properties of this compound. Such studies are crucial for applications in analytical chemistry, environmental science, and for assessing the potential interactions and degradation of such dyes in various technological and biological systems.

References

Aggregation and Self-Assembly of C.I. Disperse Red 43 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principles and methodologies relevant to studying the aggregation and self-assembly of C.I. Disperse Red 43, a monoazo disperse dye. In the absence of specific quantitative data for this compound in publicly available literature, this document focuses on the general behavior of analogous azo dyes in solution. It outlines the fundamental driving forces behind dye aggregation, the types of aggregates formed, and the key environmental factors influencing these processes. Detailed experimental protocols for cornerstone analytical techniques—UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Dynamic Light Scattering—are provided to enable researchers to investigate the aggregation phenomena of this compound and similar dyes. The guide also includes visualizations of the theoretical concepts and experimental workflows to facilitate a deeper understanding of these complex processes.

Introduction to Dye Aggregation

The aggregation of dye molecules in solution is a widespread phenomenon driven by the tendency to minimize unfavorable interactions between the hydrophobic dye structure and the surrounding solvent, typically water.[1] This self-assembly process is governed by a combination of non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking of the aromatic regions of the dye molecules.[1][2] For azo dyes like this compound, the planar aromatic structure is particularly conducive to aggregation.[2]

The extent of aggregation is critical in various applications, from textile dyeing, where it affects color fastness and uniformity, to the formulation of pharmaceuticals and drug delivery systems, where uncontrolled aggregation can impact bioavailability and efficacy. Understanding and controlling the aggregation of such molecules is therefore of significant scientific and industrial importance.

Theoretical Framework of Azo Dye Aggregation

The self-assembly of azo dyes in solution can be broadly categorized into two main types of aggregates, distinguished by the orientation of the dye molecules relative to one another and their resulting spectroscopic signatures.[3][4]

  • H-aggregates (Hypsochromic): In H-aggregates, the dye molecules stack in a face-to-face arrangement. This parallel orientation of the transition dipole moments leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomeric dye.[3][4]

  • J-aggregates (Bathochromic): In J-aggregates, the dye molecules are arranged in a head-to-tail fashion. This end-to-end alignment results in a red-shift (bathochromic shift) of the absorption maximum.[3][4]

The formation and stability of these aggregates are influenced by several factors:

  • Dye Concentration: Increasing the dye concentration generally promotes aggregation as it increases the probability of intermolecular interactions.[1]

  • Solvent Composition: The polarity of the solvent plays a crucial role. In aqueous solutions, hydrophobic effects are a major driving force for aggregation. The addition of organic co-solvents can disrupt these interactions and reduce aggregation.[5]

  • Temperature: The effect of temperature is complex. In some cases, increasing the temperature can provide the kinetic energy to overcome the attractive forces, leading to disaggregation. However, for processes driven by hydrophobic interactions, an increase in temperature can sometimes enhance aggregation.

  • Ionic Strength: The presence of salts in the solution can influence the electrostatic interactions between dye molecules and affect the hydration shell, thereby modulating aggregation.[6]

  • Additives: Surfactants and other additives can interact with dye molecules to form micelles or other complexes, which can either promote or inhibit aggregation depending on the nature of the interactions.[7]

Below is a conceptual diagram illustrating the different aggregation states of dye molecules in solution.

AggregationStates Monomer Monomer Dimer Dimer Monomer->Dimer Increasing Concentration Dimer->Monomer Decreasing Concentration/ Adding Organic Solvent Trimer Trimer Dimer->Trimer Trimer->Dimer HigherAggregates Higher-Order Aggregates Trimer->HigherAggregates HigherAggregates->Trimer UVVisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Stock Prepare Concentrated Dye Stock Solution Dilutions Perform Serial Dilutions Stock->Dilutions Spectra Record UV-Vis Spectra for each concentration Dilutions->Spectra BeerLambert Plot Absorbance vs. Concentration (Beer-Lambert Plot) Spectra->BeerLambert SpectralShifts Analyze Spectral Shifts (λmax vs. Concentration) Spectra->SpectralShifts CAC Determine Critical Aggregation Concentration (CAC) BeerLambert->CAC AggregateType Identify Aggregate Type (H- or J-aggregate) SpectralShifts->AggregateType DLSWorkflow cluster_prep Sample Preparation cluster_acq DLS Measurement cluster_analysis Data Analysis Solution Prepare Dye Solution (above CAC) Filter Filter Solution to Remove Dust Solution->Filter Measure Perform DLS Measurement Filter->Measure Correlation Obtain Autocorrelation Function Measure->Correlation Size Calculate Hydrodynamic Radius (Aggregate Size) Correlation->Size Polydispersity Determine Polydispersity Correlation->Polydispersity

References

An In-Depth Technical Guide on the Health and Safety of C.I. Disperse Red 43 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. C.I. Disperse Red 43 is a chemical substance for which there is a significant lack of publicly available health and safety data. The information presented herein is compiled from data on its precursors and structurally related compounds and should be interpreted with caution. All laboratory handling of this and any chemical should be conducted with appropriate personal protective equipment and engineering controls.

Executive Summary

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compound[1]
CAS Number 12217-85-5[1]
Molecular Formula C₁₇H₁₆ClN₅O₃[1]
Molecular Weight 373.79 g/mol [1]
Class Single Azo Dye[1]
Manufacturing Diazotization of 2-Chloro-4-nitrobenzenamine coupled with N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine[1]

Toxicological Data

Direct quantitative toxicological data for this compound, such as LD50, No-Observed-Adverse-Effect-Level (NOAEL), or Permissible Exposure Limits (PELs), are not available in the reviewed literature. Therefore, the toxicological assessment relies on data from its precursor, 2-Chloro-4-nitroaniline, and general information on related disperse dyes.

Acute Toxicity

The acute toxicity of this compound has not been determined. However, data on its precursor, 2-Chloro-4-nitroaniline, is available.

Table 1: Acute Oral Toxicity of 2-Chloro-4-nitroaniline

SpeciesRouteLD50Reference
MouseOral1250 mg/kg[2][3][4]
RatOral6430 mg/kg[2][3][5]

These values suggest that 2-Chloro-4-nitroaniline has moderate acute toxicity when ingested. Symptoms of toxicity in mice after intraperitoneal administration included changes in motor activity and dyspnea.[4]

Genotoxicity and Mutagenicity

There are no specific genotoxicity studies available for this compound. However, its precursor, 2-Chloro-4-nitroaniline, has been investigated. While some studies suggest it is not mutagenic in an in vivo micronucleus assay, other reports indicate mutagenic activity in Salmonella typhimurium, suggesting it may be a bacterial mutagen.[3]

Azo dyes in general are a class of compounds with potential genotoxic effects.[6] The reductive cleavage of the azo bond, which can occur metabolically, leads to the formation of aromatic amines.[7] These metabolites can be further activated to reactive species that can bind to DNA and cause mutations.[8]

Skin Sensitization

Disperse dyes are a known cause of contact dermatitis from textiles.[9] Several disperse dyes, including Disperse Red 1, are recognized as skin sensitizers.[10][11] Given the chemical nature of this compound as a disperse dye, it is prudent to consider it a potential skin sensitizer.

Experimental Protocols for Toxicological Assessment

To fully assess the health and safety profile of this compound, a battery of toxicological tests would be required. The following are detailed protocols for key assays.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance to induce reverse mutations at selected loci of several bacterial strains.[10][12][13][14]

Objective: To detect point mutations (base substitutions and frameshifts).

Methodology:

  • Strains: A set of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains are used.[10][12]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12][13]

  • Procedure (Plate Incorporation Method):

    • The test substance, bacteria, and (if used) S9 mix are combined in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacteria Bacterial Strains Mixing Mix in Top Agar Bacteria->Mixing TestCompound Test Compound TestCompound->Mixing S9 S9 Mix (optional) S9->Mixing Plating Pour on Plates Mixing->Plating Incubation Incubate 48-72h Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Evaluation Evaluate Mutagenicity Counting->Evaluation

Ames Test Experimental Workflow
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay assesses the potential of a substance to cause chromosomal damage.[7][15][16]

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.

Methodology:

  • Test System: Typically rodents (mice or rats).[7][15]

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different dose levels.[15]

  • Sample Collection: Bone marrow or peripheral blood is collected at specified time points (e.g., 24 and 48 hours) after treatment.[7]

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells).

  • Scoring: A defined number of PCEs (e.g., 4000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.

Micronucleus_Test_Workflow cluster_treatment Animal Treatment cluster_sampling Sample Collection cluster_analysis Microscopic Analysis Animals Rodents Dosing Administer Test Substance Animals->Dosing Collection Collect Bone Marrow/Blood Dosing->Collection 24h & 48h post-dose SlidePrep Prepare & Stain Slides Collection->SlidePrep Scoring Score Micronuclei in PCEs SlidePrep->Scoring Evaluation Statistical Analysis Scoring->Evaluation

In Vivo Micronucleus Test Workflow
In Vivo Alkaline Comet Assay

This assay is used to detect DNA strand breaks in individual cells.[1][9][17][18][19]

Objective: To measure DNA single- and double-strand breaks and alkali-labile sites.

Methodology:

  • Test System and Dosing: Similar to the micronucleus test, animals are treated with the test substance.

  • Tissue Collection and Cell Isolation: Tissues of interest are collected, and single-cell suspensions are prepared.[17]

  • Slide Preparation: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."[18]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.[17]

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis Cells Isolate Single Cells Embedding Embed Cells in Agarose Cells->Embedding Lysis Cell Lysis Embedding->Lysis Unwinding Alkaline Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Fluorescent Staining Electrophoresis->Staining Imaging Microscopy Staining->Imaging Quantification Quantify DNA Damage Imaging->Quantification

In Vivo Comet Assay Workflow
MTT Assay for Cytotoxicity

This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23][24]

Objective: To determine the concentration of a substance that is toxic to cells in culture.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in 96-well plates.

  • Treatment: Cells are exposed to various concentrations of the test substance for a defined period.

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[20][24]

  • Incubation: The plates are incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[24]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.[22]

  • Evaluation: A decrease in absorbance in treated cells compared to controls indicates a reduction in cell viability.

MTT_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition Seeding Seed Cells in 96-well Plate Treatment Add Test Compound Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubate 2-4h MTT_add->Incubation Solubilize Add Solubilizing Agent Incubation->Solubilize Readout Measure Absorbance (~570nm) Solubilize->Readout Analysis Calculate Cell Viability Readout->Analysis

MTT Assay Workflow

Potential Signaling Pathways

The toxicity of this compound is likely mediated through the metabolic activation of its constituent parts: the nitroaromatic compound 2-Chloro-4-nitroaniline and the azo linkage.

Metabolic Activation and Genotoxicity

The genotoxicity of many azo and nitroaromatic compounds is dependent on their metabolic activation to reactive intermediates.

  • Azo Reduction: The azo bond (-N=N-) can be reductively cleaved by azoreductases, which are present in liver microsomes and gut microbiota, to form two aromatic amines.[7][25]

  • Nitroreduction: The nitro group (-NO₂) on 2-Chloro-4-nitroaniline can be reduced by nitroreductases to form nitroso, hydroxylamino, and ultimately amino derivatives. The hydroxylamino intermediate is a reactive electrophile that can form adducts with DNA, leading to mutations.[8]

Metabolic_Activation cluster_compound Parent Compound cluster_metabolism Metabolic Pathways cluster_products Reactive Metabolites cluster_toxicity Toxic Outcome AzoDye Azo Dye (e.g., Disperse Red 43) AzoReduction Azo Reduction (Azoreductases) AzoDye->AzoReduction NitroReduction Nitro Reduction (Nitroreductases) AzoDye->NitroReduction AromaticAmines Aromatic Amines AzoReduction->AromaticAmines Hydroxylamines N-hydroxyamino metabolites NitroReduction->Hydroxylamines DNA_Adducts DNA Adducts AromaticAmines->DNA_Adducts Hydroxylamines->DNA_Adducts Mutation Mutation/Genotoxicity DNA_Adducts->Mutation

Metabolic Activation and Genotoxicity Pathway
Oxidative Stress and the Keap1-Nrf2 Pathway

Exposure to azo dyes can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[20] The Keap1-Nrf2 signaling pathway is a major regulator of the cellular response to oxidative stress.[8][15][21][26]

  • Under normal conditions: The transcription factor Nrf2 is kept at low levels by its repressor Keap1, which targets it for degradation.[8][21]

  • Under oxidative stress: ROS can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of cytoprotective enzymes.[8][15][20][21]

Keap1_Nrf2_Pathway cluster_stress Cellular Stress cluster_pathway Keap1-Nrf2 Signaling cluster_response Cellular Response AzoDye Azo Dye Exposure ROS Reactive Oxygen Species (ROS) AzoDye->ROS Keap1_mod Modified Keap1 ROS->Keap1_mod Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1_mod dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1_mod->Nrf2 releases Genes Cytoprotective Gene Expression ARE->Genes activates p53_Pathway cluster_damage Genotoxic Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNAdamage DNA Damage (from reactive metabolites) Sensors Sensor Proteins (e.g., ATM/ATR) DNAdamage->Sensors p53_active Active p53 (phosphorylated) Sensors->p53_active phosphorylates p53_inactive Inactive p53 CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest induces DNARepair DNA Repair p53_active->DNARepair activates Apoptosis Apoptosis p53_active->Apoptosis triggers

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Disperse Red 43

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of C.I. Disperse Red 43. Due to a lack of a standardized, published method specifically for this compound, this protocol has been developed by synthesizing established methods for other structurally similar disperse dyes. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV-Vis detection. This application note provides a detailed experimental protocol, a summary of relevant chromatographic conditions for similar dyes, and a workflow diagram to guide the user through the analytical process.

Introduction

This compound is a single azo class disperse dye with the molecular formula C₁₇H₁₆ClN₅O₃ and a molecular weight of 373.79 g/mol [1]. Disperse dyes, characterized by their low water solubility, are primarily used for dyeing hydrophobic fibers such as polyester and acetate. The analysis of these dyes is crucial for quality control in manufacturing, environmental monitoring, and safety assessment of consumer products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. This document presents a recommended HPLC method for the analysis of this compound.

Proposed HPLC Method

The following HPLC conditions are proposed based on methods developed for other disperse dyes. Optimization of these parameters may be necessary to achieve desired separation and peak shape for specific applications.

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 3.6
Mobile Phase B Acetonitrile
Gradient 0 min: 40% B, 7 min: 60% B, 17 min: 98% B, 24 min: 98% B, then return to initial conditions
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection PDA Detector, 210 - 800 nm (monitor at λmax of this compound)

Note: The selection of these parameters is informed by similar methods for other disperse dyes, such as those described in the analysis of various disperse dyes using an XBridge C18 column and a mobile phase of ammonium acetate and acetonitrile[2].

Experimental Protocol

Reagents and Materials
  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Methanol (HPLC grade, for sample extraction if necessary)[3]

  • Formic Acid or Acetic Acid (for pH adjustment)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in a small amount of acetonitrile or a mixture of acetonitrile and water to create a stock solution (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition.

Sample Preparation (from a solid matrix, e.g., textile)
  • Accurately weigh approximately 1 gram of the sample material.

  • Extract the dye using a suitable solvent such as methanol. An ultrasonic bath at 50°C for 15-30 minutes can enhance extraction efficiency[3][4].

  • Centrifuge the extract to pellet any solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • If necessary, evaporate the solvent and reconstitute the residue in the initial mobile phase composition[3].

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Summary of HPLC Conditions for Similar Dyes

The proposed method is based on established analytical protocols for other disperse dyes. The following table summarizes conditions found in the literature for similar compounds.

Table 2: HPLC Conditions for the Analysis of Various Disperse Dyes

Dye(s)ColumnMobile PhaseDetectionReference
Disperse, Acid, Direct, and Basic DyesACQUITY UPLC H-Class System, C18A: Water (5 mmol/L ammonium acetate), B: Acetonitrile (5 mmol/L ammonium acetate)MS[4]
Nine Disperse DyesXBridge C18, 2.1 x 150 mm, 5.0-µmA: Ammonium acetate 10 mmol pH 3.6, B: AcetonitrilePDA (210 to 800 nm)[2]
Para-redWaters® ODS-I (C18) (4.6 mm × 250 mm, 5 µm)Deionized water with KH₂PO₄ and Methanol with tetraethylammonium bromideUV-VIS (488 nm)[5]
47 Synthetic DyesPhenomenex, Kinetex UHPLC column (100 x 2.1 mm, 1.7 µm)Gradient elution (not specified in detail)LC/MS/MS[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Dilutions) start->standard_prep injection Injection of Standards & Samples sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup (Equilibration) hplc_setup->injection data_acq Data Acquisition (Chromatogram) injection->data_acq analysis Data Analysis (Integration, Calibration Curve) data_acq->analysis quantification Quantification of This compound analysis->quantification end_node End quantification->end_node

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a robust starting point for the analysis of this compound. The protocol is based on established methods for similar disperse dyes and employs standard reversed-phase chromatography principles. Researchers, scientists, and drug development professionals can adapt and validate this method for their specific analytical needs, ensuring accurate and reliable results for the quantification of this compound in various sample matrices. Further method development and validation are recommended to confirm the suitability of these conditions for specific applications.

References

Application of C.I. Disperse Red 43 in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their potential for low-cost fabrication and respectable power conversion efficiencies. The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor photoanode. While a vast number of synthetic and natural dyes have been investigated, the exploration of commercial textile dyes, such as C.I. Disperse Red 43, remains a relatively niche area.

This document provides a comprehensive set of protocols for the fabrication and characterization of dye-sensitized solar cells, enabling researchers to systematically investigate the potential of this compound or other novel dyes as sensitizers.

Photovoltaic Performance Data

As there is no specific performance data for this compound in the literature, the following table provides an example of how to present such data, using representative values for a hypothetical organic red dye to illustrate the key parameters.

Dye SensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)
Example Organic Red Dye 0.655.80.682.57
This compound TBDTBDTBDTBD
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. TBD: To be determined by experimentation.

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of a dye-sensitized solar cell.

1. Preparation of TiO₂ Photoanode

  • Materials:

    • Fluorine-doped Tin Oxide (FTO) coated glass

    • Titanium dioxide (TiO₂) paste (e.g., P25)

    • Surfactant (e.g., Triton X-100)

    • Ethanol

    • Scotch tape

    • Glass rod or microscope slide

    • Hot plate

    • Furnace

  • Protocol:

    • Clean the FTO glass plates by sonicating in a detergent solution, followed by deionized water, and finally ethanol, each for 15 minutes. Dry the plates with a stream of nitrogen or clean air.

    • Identify the conductive side of the FTO glass using a multimeter.

    • Apply two layers of Scotch tape on two parallel edges of the conductive side of the FTO glass to control the thickness of the TiO₂ film.

    • Place a small amount of TiO₂ paste at one end of the channel created by the tape.

    • Spread the paste uniformly across the substrate using a glass rod or the edge of a microscope slide in a single, smooth motion (this technique is known as doctor-blading).

    • Allow the film to rest for 5-10 minutes to let the paste settle.

    • Carefully remove the Scotch tape.

    • Heat the electrode on a hot plate at 120°C for 15 minutes to evaporate the solvents.

    • Sinter the TiO₂ film in a furnace at 450°C for 30 minutes to ensure good particle-to-particle electrical contact.

    • Allow the photoanode to cool down slowly to room temperature.

2. Dye Sensitization

  • Materials:

    • Sintered TiO₂ photoanode

    • This compound

    • Suitable solvent (e.g., ethanol, acetonitrile, or a mixture)

    • Sealed container

  • Protocol:

    • Prepare a dye solution of this compound (e.g., 0.3-0.5 mM) in a suitable solvent. The choice of solvent will depend on the solubility of the dye.

    • Immerse the warm (around 80°C) TiO₂ photoanode into the dye solution in a sealed, dark container.

    • Allow the photoanode to soak for 12-24 hours to ensure complete dye adsorption.

    • After soaking, remove the photoanode from the dye solution and rinse it with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode in a gentle stream of air or in a desiccator.

3. Preparation of the Counter Electrode

  • Materials:

    • FTO coated glass

    • Platinizing solution (e.g., H₂PtCl₆ in isopropanol) or carbon soot

    • Furnace or candle

  • Protocol (for Platinum Counter Electrode):

    • Clean an FTO glass plate as described in protocol 1.

    • Drill a small hole in the FTO glass for electrolyte filling.

    • Place a few drops of the platinizing solution onto the conductive side of the FTO glass.

    • Heat the electrode in a furnace at 400°C for 20-30 minutes to deposit a thin, transparent layer of platinum.

    • Allow to cool to room temperature.

4. Assembly of the DSSC

  • Materials:

    • Dye-sensitized photoanode

    • Platinum-coated counter electrode

    • Thermoplastic sealant (e.g., Surlyn)

    • Iodide/triiodide (I⁻/I₃⁻) electrolyte solution

    • Hot plate

    • Binder clips

  • Protocol:

    • Place the dye-sensitized photoanode and the counter electrode together in a sandwich configuration, with the active layers facing each other.

    • Place a frame of the thermoplastic sealant between the electrodes, ensuring it does not cover the active area.

    • Heat the assembly on a hot plate at around 100-120°C while pressing the electrodes together to seal the cell.

    • Introduce the electrolyte solution into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling or capillary action.

    • Seal the hole with a small piece of sealant and a coverslip.

    • Use binder clips to hold the cell firmly together for testing.

5. Photovoltaic Characterization

  • Equipment:

    • Solar simulator (AM 1.5G, 100 mW/cm²)

    • Source meter (e.g., Keithley 2400)

    • Computer with data acquisition software

  • Protocol:

    • Place the assembled DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode to the source meter.

    • Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from a negative to a positive value and measuring the corresponding current.

    • From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

experimental_workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization A1 Clean FTO Glass A2 Apply TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 S2 Immerse Photoanode A3->S2 S1 Prepare Dye Solution (this compound) S1->S2 S3 Rinse and Dry S2->S3 AS1 Assemble Cell S3->AS1 C1 Clean FTO Glass C2 Deposit Platinum/Carbon C1->C2 C2->AS1 AS2 Inject Electrolyte AS1->AS2 AS3 Seal Cell AS2->AS3 AS4 Photovoltaic Testing AS3->AS4

Caption: Experimental workflow for DSSC fabrication and testing.

dssc_mechanism cluster_energy Energy Levels cluster_process Electron Transfer Processes LUMO Dye LUMO TiO2_CB TiO₂ Conduction Band HOMO Dye HOMO Redox I⁻/I₃⁻ Redox Potential Light 1. Light Absorption (Photon) Injection 2. Electron Injection Light->Injection Excited Dye (S*) Transport 3. Electron Transport Injection->Transport e⁻ Load External Load Transport->Load e⁻ Regeneration 4. Dye Regeneration Regeneration->Light Regenerated Dye (S) Counter_Electrode Counter Electrode Load->Counter_Electrode e⁻ Counter_Electrode->Regeneration I⁻

References

Application Notes: Use of C.I. Disperse Red 43 as a Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of C.I. Disperse Red 43 as a Fluorescent Probe in Biological Imaging

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Following a comprehensive review of scientific literature and available data, we have found no evidence to support the use of this compound as a fluorescent probe for biological imaging. This document outlines the findings of our research and provides context on the properties of this compound and related azo dyes, which explain its unsuitability for live-cell or biological imaging applications.

Introduction to this compound

This compound, also known by its Colour Index number 11130, is a single azo dye.[1] Its primary and well-established application is in the dyeing of synthetic textiles, such as polyester, polyamide, and acrylic fibers.[1] The chemical and physical properties of this compound are tailored for this industrial purpose, emphasizing color fastness and stability on fabrics.

Photophysical Properties and Suitability for Fluorescence Imaging

While many fluorescent probes are organic dyes, not all dyes are suitable for biological imaging. Ideal fluorescent probes for microscopy possess high fluorescence quantum yields (a measure of their brightness), photostability, and low cellular toxicity.

Our investigation into the photophysical properties of this compound and related azo dyes reveals several critical limitations for their use in biological imaging:

  • Low to No Intrinsic Fluorescence: Azo dyes, as a class, are not typically known for strong fluorescence.[2][3] Their characteristic vivid colors, including the red of Disperse Red 43, are a result of light absorption rather than emission.[4] While some azo derivatives can be engineered to be fluorescent, this is not an inherent property of most simple azo dyes like Disperse Red 43.[2][3]

  • Rapid Non-radiative Decay: Azo-containing molecules often act as quenchers of fluorescence, dissipating energy through non-radiative pathways rather than emitting it as light.[5]

  • Potential for Phototoxicity: The absorption of light by dyes can lead to the generation of reactive oxygen species, which can be toxic to living cells.

A related compound, Disperse Red 1, has been studied for its fluorescent properties and was found to have a very low fluorescence quantum yield, on the order of 10⁻³.[6][7] This level of brightness is generally insufficient for sensitive biological imaging applications.

Biocompatibility and Toxicity Concerns

A critical requirement for any probe used in biological imaging, particularly in live-cell studies, is biocompatibility. Research into the toxicological profiles of related azo dyes raises significant concerns:

  • Cytotoxicity and Genotoxicity: Studies on Disperse Red 1 have demonstrated that it can induce both cytotoxic (cell-killing) and genotoxic (DNA-damaging) effects in cells.[8] The azo dye Disperse Red 1 has been shown to increase the frequency of micronuclei in human lymphocytes and HepG2 cells, indicating mutagenic potential.[9]

  • Lack of Biocompatibility Data: There is no available data on the biocompatibility or cellular uptake of this compound in biological systems. Its formulation as a disperse dye for textiles means it is not designed for solubility or stability in aqueous biological environments.

Experimental Protocols and Data

Due to the absence of any published research or experimental evidence of this compound being used as a fluorescent probe in biological imaging, it is not possible to provide any experimental protocols, quantitative data tables, or visualizations related to this application. The creation of such materials would be purely speculative and not based on scientific fact.

Conclusion and Recommendations

Based on the available evidence, This compound is not a suitable or recognized fluorescent probe for biological imaging. Its inherent properties as a textile dye, coupled with the general characteristics of azo dyes, make it a poor candidate for such applications. The lack of fluorescence and significant concerns regarding potential cytotoxicity and genotoxicity are major contraindications for its use in research, scientific, and drug development settings.

Researchers and professionals seeking red fluorescent probes for biological imaging are advised to consider well-established and validated classes of fluorophores, such as:

  • Rhodamine derivatives

  • Cyanine dyes (e.g., Cy3, Cy5)

  • Alexa Fluor dyes

  • BODIPY dyes

These families of dyes have been specifically designed and optimized for high fluorescence efficiency, photostability, and biocompatibility in a wide range of biological imaging applications.

References

Application Notes and Protocols for Staining Polyester Microfibers using C.I. Disperse Red 43

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of polyester microfibers, a prevalent form of microplastic pollution, are critical in environmental monitoring and toxicological studies. Staining with selective dyes provides a valuable method for enhancing the visualization and analysis of these microparticles. C.I. Disperse Red 43 is a disperse dye suitable for hydrophobic fibers like polyester due to its non-ionic nature and ability to penetrate the fiber structure at elevated temperatures.[1][2] This document provides detailed application notes and protocols for the effective staining of polyester microfibers using this compound for research applications.

Chemical and Physical Properties

A fundamental understanding of the dye and substrate is crucial for successful staining.

PropertyThis compoundPolyester Microfibers
Chemical Class Single Azo DyePolyethylene Terephthalate (PET)
Molecular Formula C₁₇H₁₆ClN₅O₃(C₁₀H₈O₄)n
CAS Number 12217-85-525038-59-9
Appearance Yellow-red to blue-light red powderWhite, smooth, cylindrical fibers
Solubility Low water solubility, used as a dispersionHydrophobic, does not absorb water
Key Characteristics Non-ionic, suitable for hydrophobic fibers.[1][2]Durable, stain-resistant, tightly woven.[3][4] Requires heat for dye penetration.

Staining Principle

The staining of polyester with disperse dyes is a process of transferring the dye from an aqueous dispersion into the solid polymer.[1] At elevated temperatures, the amorphous regions of the polyester fibers swell, allowing the small, non-ionic dye molecules to diffuse into the fiber.[1] Upon cooling, the dye molecules are physically trapped within the polymer structure, resulting in a stable coloration. Dispersing agents are essential to maintain a uniform dye dispersion in the aqueous solution and prevent agglomeration of dye particles.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound powder

  • Dispersing agent (e.g., sodium lignosulfonate or a commercial polyester dispersing agent)

  • Distilled or deionized water

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide

  • Sodium hydrosulfite (for reduction clearing)

  • Microscope slides and coverslips

  • Heat plate or water bath

  • Microcentrifuge tubes or small glass vials

  • Filtration apparatus with appropriate filters (e.g., glass fiber filters)

Preparation of Staining Solution (0.1% w/v)
  • Prepare a Dye Paste: In a small beaker, weigh 0.1 g of this compound powder. Add a few drops of a 0.1% solution of a dispersing agent and mix with a glass rod to form a smooth paste. This initial step is crucial to prevent dye agglomeration.

  • Dispersion: Gradually add 100 mL of distilled water to the paste while stirring continuously to create a uniform dispersion.

  • pH Adjustment: Adjust the pH of the staining solution to 4.5-5.5 using a dilute solution of acetic acid.[1] This pH range is optimal for dye exhaustion on polyester.

Protocol 1: Staining of Polyester Microfibers in Suspension

This protocol is suitable for staining a batch of microfibers collected from an environmental sample.

  • Sample Preparation: Isolate the polyester microfibers from the sample matrix. Ensure the fibers are clean and free from organic debris.

  • Staining: Place the isolated microfibers in a 2 mL microcentrifuge tube or a small glass vial. Add 1.5 mL of the prepared 0.1% this compound staining solution.

  • Heating: Securely cap the tube/vial and place it in a water bath or on a heat block at 95-100°C for 30-60 minutes. For enhanced dye penetration, higher temperatures (up to 130°C) can be used if appropriate pressure-safe vessels are available.

  • Cooling: After heating, allow the container to cool down to room temperature.

  • Washing: Centrifuge the tube to pellet the stained fibers. Remove the supernatant. Resuspend the fibers in distilled water and repeat the centrifugation and removal of the supernatant. Repeat this washing step twice to remove excess dye.

  • Reduction Clearing (Optional): For improved colorfastness and removal of surface-adhered dye, a reduction clearing step can be performed. Prepare a solution containing 1 g/L sodium hydroxide and 1 g/L sodium hydrosulfite.[7] Resuspend the fibers in this solution and heat at 60-70°C for 10-15 minutes.[7]

  • Final Washing: After reduction clearing, wash the fibers three times with distilled water.

  • Microscopic Analysis: Transfer a small aliquot of the stained and washed microfibers onto a microscope slide, add a drop of water, and place a coverslip for observation.

Protocol 2: Staining of Polyester Microfibers on a Filter

This protocol is suitable for staining microfibers that have been collected on a filter membrane.

  • Sample Collection: Filter the sample containing polyester microfibers through a glass fiber filter.

  • Staining: Place the filter in a petri dish and add a sufficient volume of the 0.1% this compound staining solution to fully immerse the filter.

  • Heating: Cover the petri dish and place it in an oven or on a hot plate at 95-100°C for 30-60 minutes.

  • Washing: Carefully remove the filter from the staining solution and place it in a beaker with distilled water to rinse off excess dye. Repeat the washing step with fresh distilled water until the water runs clear.

  • Microscopic Analysis: Place the stained filter on a microscope slide for direct observation.

Quantitative Data Summary

ParameterRecommended RangeNotes
Dye Concentration 0.05% - 0.5% (w/v)Higher concentrations may be required for microfibers compared to conventional polyester to achieve the same color depth. Optimization is recommended.
Staining Temperature 95°C - 130°CHigher temperatures lead to better dye penetration but may require pressurized equipment.[1]
Staining Time 30 - 60 minutesLonger duration can increase dye uptake, but the effect diminishes over time.
pH of Staining Solution 4.5 - 5.5Acidic conditions are necessary for optimal dye exhaustion on polyester.[1]
Dispersing Agent Conc. 0.1% (w/v) of dye weightEssential for a stable dye dispersion.
Reduction Clearing Temp. 60°C - 70°CImproves colorfastness by removing surface dye.
Reduction Clearing Time 10 - 15 minutesSufficient to clear surface dye without significantly affecting the dye within the fiber.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis Sample Environmental Sample (Water, Sediment, etc.) Isolation Isolation of Microfibers (e.g., Filtration, Digestion) Sample->Isolation Staining Incubate Microfibers in Staining Solution (95-100°C, 30-60 min) Isolation->Staining Dye_Prep Prepare 0.1% this compound Staining Solution (pH 4.5-5.5) Dye_Prep->Staining Washing Wash with Distilled Water (3x) Staining->Washing Reduction Optional: Reduction Clearing (NaOH/NaHSO₃, 60-70°C, 10-15 min) Washing->Reduction Final_Wash Final Wash with Distilled Water (3x) Washing->Final_Wash If no reduction clearing Reduction->Final_Wash Microscopy Microscopic Examination (Brightfield/Polarized Light) Final_Wash->Microscopy Quantification Quantification and Characterization Microscopy->Quantification

Caption: Experimental workflow for staining polyester microfibers.

Staining_Mechanism cluster_solution Aqueous Dispersion cluster_fiber Polyester Microfiber Dye_Particles Disperse Red 43 Particles Fiber_Surface Fiber Surface Dye_Particles->Fiber_Surface 1. Adsorption (with heat) Dispersing_Agent Dispersing Agent Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior 2. Diffusion Fiber_Interior->Fiber_Interior

Caption: Simplified mechanism of polyester microfiber staining.

References

Application Notes and Protocols for C.I. Disperse Red 43 in Non-Destructive Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the potential use of C.I. Disperse Red 43 as a visible dye penetrant for non-destructive testing (NDT) applications. While primarily utilized in the textile industry for its vibrant red hue and dyeing properties, the fundamental characteristics of this compound suggest its applicability in liquid penetrant inspection (LPI) for the detection of surface-breaking defects in non-porous materials.[1][2]

Liquid penetrant testing is a widely used NDT method that relies on the principle of capillary action, where a low-viscosity liquid (penetrant) seeps into surface discontinuities such as cracks, laps, and porosity.[2][3] After a designated dwell time, the excess penetrant is removed from the surface, and a developer is applied. The developer acts as a blotter, drawing the trapped penetrant out of the defects, thus revealing their presence as visible indications.[3][4] Visible dye penetrants are typically brightly colored, often red, to provide high contrast against a white developer background under normal lighting conditions.[1][5]

This compound, an azo dye, offers a brilliant red color that could provide the necessary visibility for such inspections.[6] These notes outline the hypothetical formulation of a this compound-based penetrant and provide a detailed protocol for its application in accordance with established NDT standards.

Physicochemical Properties and Formulation Data

The suitability of this compound for NDT applications is predicated on its physical and chemical properties. The following tables summarize the known properties of this compound and the typical characteristics of a visible dye penetrant formulation.

Table 1: Properties of this compound

PropertyValueReference
C.I. Name Disperse Red 43[6]
CAS Number 12217-85-5[6]
Molecular Formula C₁₇H₁₆ClN₅O₃[6]
Molecular Weight 373.79 g/mol [6]
Color Yellowish-red to bluish-red[6]
Class Single Azo Dye[6]
Solubility Insoluble in water; Soluble in some organic solventsAssumed based on general properties of disperse dyes

Table 2: Hypothetical Visible Dye Penetrant Formulation

ComponentPurposeTypical Concentration (v/v)Example Constituents
This compound Colorant for visible indications0.5 - 2.0%-
Carrier Vehicle Low viscosity solvent to carry the dye and facilitate penetration80 - 95%Isoparaffinic hydrocarbon, N-alkyl-2-pyrrolidone[7]
Surfactants/Wetting Agents Reduce surface tension to enhance penetration into fine flaws1 - 10%Oxyalkylated aliphatic alcohols, alkoxylated alkyl phenols[8]
Emulsifiers (for water-washable penetrants) Allow for removal of excess penetrant with water5 - 15%Nonionic surfactants with water solubility[8]

Experimental Protocols

The following protocols are based on the standard practice for liquid penetrant testing as outlined in ASTM E1417.[9][10][11]

Surface Preparation

Proper cleaning of the test surface is critical to ensure that contaminants do not interfere with the penetrant's ability to enter defects.[1][3]

  • Objective: To produce a clean, dry surface free of oil, grease, water, dirt, or other contaminants.

  • Procedure:

    • Select a cleaning method appropriate for the material being tested (e.g., solvent cleaning, alkaline cleaning).

    • Apply the cleaner to the surface to be inspected.

    • Allow the cleaner to dwell on the surface to dissolve and lift contaminants.

    • Wipe the surface dry with a clean, lint-free cloth.

    • Ensure the surface is completely dry before applying the penetrant.

Penetrant Application
  • Objective: To apply a uniform layer of the this compound penetrant to the test surface.

  • Procedure:

    • Apply the penetrant to the surface by spraying, brushing, or dipping.

    • Ensure the entire area to be inspected is coated with a thin, even layer of the penetrant.

    • Allow the penetrant to dwell on the surface for a specified time (typically 10-30 minutes). The dwell time will vary depending on the material, temperature, and the types of defects being sought.

Excess Penetrant Removal

The method for removing excess penetrant depends on the formulation (e.g., water-washable, solvent-removable).[10]

  • Objective: To remove the excess penetrant from the surface without removing it from within the defects.

  • Procedure (for a solvent-removable system):

    • Moisten a clean, lint-free cloth with a remover solvent.

    • Wipe the surface to remove the bulk of the excess penetrant.

    • Use a second, clean, lint-free cloth lightly dampened with the remover to wipe the surface again, ensuring a clean background. Caution: Do not flush the surface with the solvent as this may remove penetrant from the defects.

Developer Application

The developer draws the penetrant out of the defects to form visible indications.[4]

  • Objective: To apply a thin, even layer of developer to the test surface.

  • Procedure (for a non-aqueous wet developer):

    • Shake the aerosol can of developer vigorously to ensure the particles are in suspension.

    • Spray a light, even coat of developer onto the dry surface from a distance of 8-12 inches.

    • Allow the developer to dry completely (typically 5-10 minutes).

Inspection and Interpretation
  • Objective: To visually inspect the surface for indications of defects.

  • Procedure:

    • Inspect the surface under adequate white light (minimum of 100 foot-candles or 1076 lux at the surface).[11]

    • Look for red indications against the white developer background.

      • Cracks will appear as continuous or intermittent fine lines.

      • Porosity will appear as clusters of small dots.

    • Evaluate the indications based on the relevant acceptance criteria for the component being inspected.

Health and Safety Considerations

This compound is an azo dye. Azo dyes are a class of synthetic colorants that have been subject to scrutiny regarding their potential health effects.[12][13][14] Some azo dyes can cleave to form aromatic amines, which may be carcinogenic.[12][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the dye or penetrant solutions.

  • Ventilation: Work in a well-ventilated area to minimize inhalation of any vapors from the solvent-based penetrant, remover, or developer.

  • Skin Contact: Avoid direct skin contact with the dye and penetrant solutions. In case of contact, wash the affected area thoroughly with soap and water.

  • Waste Disposal: Dispose of all waste materials (used cloths, excess chemicals) in accordance with local, state, and federal regulations.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the visible dye penetrant testing process.

G cluster_prep Preparation Phase cluster_application Application Phase cluster_removal_dev Processing Phase cluster_inspection Inspection Phase A 1. Surface Preparation (Cleaning and Drying) B 2. Penetrant Application A->B C 3. Dwell Time (10-30 minutes) B->C D 4. Excess Penetrant Removal C->D E 5. Developer Application D->E F 6. Development Time (5-10 minutes) E->F G 7. Visual Inspection (Under adequate white light) F->G H 8. Interpretation of Indications G->H I 9. Post-Cleaning H->I

Caption: Workflow for Visible Dye Penetrant Testing.

Logical Relationship of Penetrant Components

This diagram shows the relationship between the components of the hypothetical this compound penetrant.

G Penetrant Visible Dye Penetrant (this compound based) Dye This compound (Colorant) Penetrant->Dye Provides Color Carrier Carrier Vehicle (Solvent) Penetrant->Carrier Acts as a Base Surfactant Wetting Agent (Surfactant) Penetrant->Surfactant Enhances Wetting Carrier->Dye Dissolves Carrier->Surfactant Dissolves

Caption: Components of a Hypothetical Penetrant.

References

Application Notes and Protocols for the Determination of C.I. Disperse Red 43 Concentration in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Disperse Red 43 is a synthetic azo dye commonly used in the textile industry for dyeing polyester and other synthetic fibers. Due to its low water solubility and potential environmental impact, the monitoring of its concentration in industrial wastewater is crucial for environmental protection and regulatory compliance. These application notes provide detailed protocols for the quantitative determination of this compound in wastewater samples using three distinct analytical methodologies: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.

These methods are designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering a range of options in terms of sensitivity, selectivity, and equipment availability.

Analytical Methods Overview

A comparative summary of the analytical methods for the determination of this compound is presented below.

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Electrochemical Sensing
Principle Measurement of light absorbance at a specific wavelength.Separation based on polarity, followed by detection.Measurement of the electrochemical response (e.g., current) of the dye.
Selectivity Low to moderate; susceptible to interference from other colored compounds.High; capable of separating the target analyte from a complex matrix.Moderate to high; can be tailored for specific analytes.
Sensitivity Moderate.High.Very high.
Typical LOD ~0.1 - 1 mg/L~0.01 - 0.1 mg/L~0.001 - 0.01 mg/L
Typical LOQ ~0.3 - 3 mg/L~0.03 - 0.3 mg/L~0.003 - 0.03 mg/L
Linear Range Typically 1-2 orders of magnitude.Typically 3-4 orders of magnitude.Typically 2-3 orders of magnitude.
Sample Throughput High.Moderate.Moderate to high.
Cost Low.High.Low to moderate.
Complexity Low.High.Moderate.

Experimental Workflows and Logical Relationships

General Experimental Workflow

The following diagram illustrates the general workflow from sample collection to the final determination of this compound concentration in wastewater.

Wastewater Analysis Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Determination cluster_data Data Processing & Reporting SampleCollection 1. Wastewater Sample Collection Preservation 2. Sample Preservation (Refrigeration) SampleCollection->Preservation Filtration 3. Filtration (0.45 µm filter) Preservation->Filtration UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis HPLC HPLC Analysis Filtration->HPLC Electrochemical Electrochemical Sensing Filtration->Electrochemical Calibration 4. Instrument Calibration UV_Vis->Calibration HPLC->Calibration Electrochemical->Calibration Quantification 5. Concentration Quantification Calibration->Quantification Report 6. Data Reporting Quantification->Report

Figure 1: General experimental workflow for the analysis of this compound in wastewater.
Comparison of Analytical Methods

The logical relationship and key characteristics of the three analytical methods are compared in the diagram below.

Analytical Method Comparison Method Analytical Methods for this compound UV_Vis UV-Vis Spectrophotometry + Simple & Fast + Low Cost - Low Selectivity Method->UV_Vis HPLC HPLC + High Selectivity + High Sensitivity - High Cost & Complexity Method->HPLC Electrochemical Electrochemical Sensing + Very High Sensitivity + Portability - Emerging Technique Method->Electrochemical

Figure 2: Comparison of key features of the analytical methods.

Detailed Experimental Protocols

Method 1: UV-Vis Spectrophotometry

This method is based on the measurement of the absorbance of the wastewater sample at the wavelength of maximum absorbance (λmax) of this compound and quantification using a calibration curve.

4.1.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Deionized water

  • Whatman No. 1 filter paper or 0.45 µm syringe filters

4.1.2. Equipment

  • UV-Vis Spectrophotometer (double beam)

  • Analytical balance

  • Volumetric flasks (10, 25, 50, 100 mL)

  • Pipettes

  • Cuvettes (1 cm path length)

4.1.3. Protocol

  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10.0 mg of this compound standard.

    • Dissolve the standard in a small amount of methanol in a 100 mL volumetric flask.

    • Bring the volume to the mark with deionized water and mix thoroughly.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution with deionized water in volumetric flasks.

  • Determination of λmax:

    • Scan a mid-range calibration standard (e.g., 10 mg/L) in the UV-Vis spectrophotometer from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax). Note: Based on its red color, the λmax is expected to be in the range of 490-530 nm. This must be experimentally verified.

  • Sample Preparation:

    • Collect the wastewater sample and allow it to reach room temperature.

    • Filter the sample using Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove suspended solids.

    • If the color of the sample is too intense, dilute it with deionized water to bring the absorbance within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of the calibration standards and the prepared wastewater sample.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample from the calibration curve using its measured absorbance.

    • Apply the dilution factor, if any, to calculate the original concentration in the wastewater sample.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method provides high selectivity and sensitivity for the determination of this compound by separating it from other components in the wastewater matrix before quantification.

4.2.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Ammonium Acetate)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE)

4.2.2. Equipment

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

4.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 90-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax of this compound (determined by PDA, expected around 490-530 nm)

4.2.4. Protocol

  • Preparation of Stock and Standard Solutions:

    • Prepare a 100 mg/L stock solution of this compound in methanol.

    • Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L) by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Sample Preparation:

    • Collect and filter the wastewater sample as described in section 4.1.4.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and pre-concentration, especially for low concentrations.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the calibration standards to establish the calibration curve.

    • Inject the prepared wastewater sample.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time from the standard injections.

    • Quantify the concentration using the peak area from the sample chromatogram and the calibration curve.

    • Apply any dilution or pre-concentration factors to determine the original concentration.

Method 3: Electrochemical Sensing

This section describes a general approach for the determination of this compound using voltammetric techniques, which is an emerging and highly sensitive method.

4.3.1. Materials and Reagents

  • This compound analytical standard

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0)

  • Deionized water

  • Methanol (for stock solution)

  • Materials for electrode modification (optional, e.g., graphene, carbon nanotubes, conductive polymers)

4.3.2. Equipment

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode - GCE)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Analytical balance

  • Volumetric flasks

  • Pipettes

4.3.3. Protocol

  • Electrode Preparation:

    • Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and ethanol, and dry it before use.

    • For modified electrodes, follow a specific protocol for the deposition of the modifying material onto the GCE surface.

  • Preparation of Stock and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare standard solutions by spiking known amounts of the stock solution into the supporting electrolyte.

  • Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

    • Place a known volume of the supporting electrolyte in the electrochemical cell.

    • Immerse the three electrodes in the solution.

    • Record a blank DPV scan.

    • Add a known concentration of the this compound standard and record the DPV response. The potential range should be scanned to identify the reduction or oxidation peak of the dye.

    • Optimize DPV parameters (e.g., pulse amplitude, pulse width, scan rate) to obtain a well-defined peak.

  • Sample Analysis:

    • Filter the wastewater sample.

    • Add a known volume of the filtered sample to the supporting electrolyte in the electrochemical cell.

    • Record the DPV.

  • Quantification:

    • Use the standard addition method for quantification. Add known amounts of the this compound standard to the sample in the electrochemical cell and record the DPV after each addition.

    • Plot the peak current versus the added concentration. The absolute value of the x-intercept of the extrapolated linear plot gives the concentration of the dye in the sample.

Conclusion

The choice of method for determining the concentration of this compound in wastewater depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the available resources. UV-Vis spectrophotometry is a simple and cost-effective method suitable for rapid screening and for samples with low interference. HPLC offers superior selectivity and sensitivity, making it ideal for complex wastewater matrices and for regulatory compliance purposes. Electrochemical sensing is a promising, highly sensitive technique that can be developed for in-field and real-time monitoring applications. Proper validation of the chosen method is essential to ensure accurate and reliable results.

Application Notes and Protocols: C.I. Disperse Red 43 in Specialized Ink Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of C.I. Disperse Red 43 in specialized ink formulations for biomedical research and drug development. The protocols are intended as a starting point for developing and optimizing inks for specific applications.

Introduction to this compound

This compound is a single azo disperse dye with the molecular formula C₁₇H₁₆ClN₅O₃ and a molecular weight of 373.79 g/mol .[1] Traditionally used in the textile industry for dyeing synthetic fibers, its azo chemistry presents opportunities for innovative applications in the biomedical field.[2][3][4] Azo compounds are characterized by the -N=N- functional group and are known for their vibrant colors.[5] Beyond their use as colorants, aromatic azo compounds have been reported to possess antibacterial, antiviral, and antifungal properties, and are being explored as drug carriers and for cellular staining.[3][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameDisperse Red 43[1]
CAS Number12217-85-5[1]
Molecular FormulaC₁₇H₁₆ClN₅O₃[1]
Molecular Weight373.79 g/mol [1]
Molecular StructureSingle azo class[1]
Manufacturing Methods2-Chloro-4-nitrobenzenamine diazo, and N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine coupling.[1]
Properties and Applications (Traditional)Yellow-Red to blue light red. Used for dyeing and printing on polyester, polyamide, and acrylic fibers.[1]

Potential Biomedical Applications of Azo Dye-Based Inks

The unique properties of azo dyes, such as their potential for targeted activation and their biological activity, make them interesting candidates for specialized ink formulations in research and drug development.

Colon-Targeted Drug Delivery

Azo compounds can be used to create prodrugs for colon-specific drug delivery. The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the gut microbiota in the colon.[3][7] This targeted release mechanism can be exploited by incorporating a therapeutic agent into an azo dye-containing ink, which can then be printed onto oral dosage forms.

Cellular Staining and Bio-imaging

Azo dyes are used in cellular staining to visualize cellular components and metabolic processes.[3][8] An ink formulation containing this compound could be developed for inkjet printing onto microscope slides or cell culture substrates for high-throughput screening or specialized diagnostic applications. The azo coupling method is a known technique where an enzyme's action on a synthetic substrate produces a compound that couples with a diazonium salt to form an insoluble azo dye, indicating the enzyme's presence.[8]

Anticancer Research

Certain azo dyes have demonstrated cytotoxic effects on cancer cells. For example, some azo dyes have shown antiproliferative properties on glioblastoma cells in vitro.[9] Specialized inks containing this compound could be used to create precise, patterned coatings on medical devices or for controlled release studies in cancer research.

Experimental Protocols

The following are example protocols for the formulation and characterization of a specialized ink containing this compound for research applications. These should be adapted and optimized for specific experimental needs.

Protocol for a Water-Based Inkjet Ink Formulation

This protocol describes the preparation of a water-based inkjet ink containing this compound, suitable for piezoelectric inkjet printers.

Materials:

  • This compound

  • Dispersing agent (e.g., polymeric dispersant)

  • Humectant (e.g., glycerol, diethylene glycol)[10]

  • Co-solvent (e.g., 2-pyrrolidone)[10]

  • Surfactant (to control surface tension)[10]

  • Biocide (e.g., benzisothiazolinone)[10]

  • Deionized water

Table 2: Example Ink Formulation for Biomedical Research

ComponentFunctionConcentration (wt%)
This compoundColorant / Active Moiety1.0 - 5.0
Polymeric DispersantStabilize dye particles2.0 - 5.0
GlycerolHumectant, Viscosity modifier10.0 - 20.0
2-PyrrolidoneCo-solvent, Solubility enhancer5.0 - 10.0
SurfactantWetting agent0.1 - 1.0
BiocidePrevent microbial growth0.1 - 0.2
Deionized WaterSolventTo 100

Procedure:

  • Preparation of the Dye Dispersion:

    • In a beaker, dissolve the dispersing agent in a portion of the deionized water.

    • Slowly add the this compound powder to the solution while stirring.

    • Mill the dispersion using a bead mill or ultrasonicator to achieve the desired particle size (typically < 200 nm for inkjet applications).

  • Ink Formulation:

    • In a separate container, mix the remaining deionized water, glycerol, 2-pyrrolidone, and biocide.

    • While stirring, slowly add the dye dispersion to the solvent mixture.

    • Add the surfactant and continue to stir for 30 minutes.

    • Filter the ink through a series of filters, ending with a 0.22 µm filter, to remove any aggregates.

Protocol for Ink Characterization

Table 3: Key Ink Properties and Characterization Methods

PropertyTarget RangeMethod
Viscosity8 - 15 cP (Piezoelectric)Rotational viscometer
Surface Tension28 - 42 mN/mTensiometer (e.g., Du Noüy ring or Wilhelmy plate)
pH7.0 - 9.0pH meter
Particle Size< 200 nmDynamic Light Scattering (DLS)
StabilityNo significant change in properties after 2 weeks at 50°CMonitor viscosity, particle size, and pH over time.

Visualizations

Experimental Workflow for Ink Formulation and Characterization

G cluster_formulation Ink Formulation cluster_characterization Ink Characterization a 1. Prepare Dye Dispersion (this compound + Dispersant + DI Water) b 2. Milling/Ultrasonication (Particle Size Reduction) a->b d 4. Combine Dispersion and Solvent Mixture b->d c 3. Prepare Solvent Mixture (DI Water + Humectant + Co-solvent + Biocide) c->d e 5. Add Surfactant d->e f 6. Filtration (0.22 µm) e->f g Viscosity Measurement f->g Characterize Final Ink h Surface Tension Measurement f->h Characterize Final Ink i pH Measurement f->i Characterize Final Ink j Particle Size Analysis (DLS) f->j Characterize Final Ink k Stability Testing f->k Characterize Final Ink

Caption: Workflow for the formulation and characterization of a specialized this compound ink.

Signaling Pathway for Azo Dye-Based Colon-Targeted Drug Delivery

G cluster_GI_Tract Gastrointestinal Tract Stomach Stomach (Acidic pH) Small_Intestine Small Intestine (Neutral pH) Stomach->Small_Intestine Transit Colon Colon (Anaerobic Environment) Small_Intestine->Colon Transit Microbiota Gut Microbiota Colon->Microbiota Contains Prodrug Azo Dye-Drug Conjugate (e.g., Ink on Oral Dosage Form) Prodrug->Stomach Ingestion Prodrug->Colon Reaches Colon Intact Drug Active Drug Release Prodrug->Drug Releases Enzyme Azoreductase Microbiota->Enzyme Produces Enzyme->Prodrug Cleaves Azo Bond (-N=N-)

Caption: Mechanism of colon-targeted drug delivery using an azo dye-drug conjugate.

Safety Considerations

Disperse dyes, including those with an azo structure, may have toxicological implications. For instance, C.I. Disperse Red 1 has been shown to have mutagenic properties and can induce cytotoxic and genotoxic effects.[11][12][13][14][15] The manufacturing precursor of this compound, 2-Chloro-4-nitroaniline, is also classified as toxic.[16][17][18][19] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound and its formulations. Work should be conducted in a well-ventilated area or a fume hood. The potential for skin sensitization should also be considered.[20] For any biomedical application, thorough biocompatibility and toxicity testing of the final ink formulation is essential.[21]

References

Application Notes and Protocols: C.I. Disperse Red 43 in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Red 43 in the forensic analysis of textile fibers. The protocols outlined below are intended to serve as a guide for the extraction, analysis, and characterization of this specific dye from single or small bundles of fibers, a common type of trace evidence.

Introduction to this compound

This compound is a monoazo disperse dye used for coloring a variety of synthetic fibers. In forensic science, the analysis of dyes in textile fibers can provide crucial evidence to link a suspect to a crime scene or a victim. The identification of the specific dye, such as Disperse Red 43, can significantly enhance the evidential value of fiber comparisons.

Chemical and Physical Properties:

PropertyValue
C.I. NameDisperse Red 43
CAS Registry Number12217-85-5[1]
Molecular FormulaC₁₇H₁₆ClN₅O₃[1]
Molecular Weight373.79 g/mol [1]
ColorYellowish Red to Bluish Red[1]
Chemical ClassMonoazo

Primary Fiber Applications:

  • Polyester[1]

  • Acetate[1]

  • Triacetate[1]

  • Polyamide (Nylon)[1]

  • Acrylic[1]

Forensic Analysis Workflow

The forensic analysis of a fiber suspected to be dyed with this compound typically follows a multi-step process designed to maximize the information obtained while preserving as much of the evidence as possible. The general workflow is depicted below.

Caption: Workflow for the forensic analysis of a dyed fiber.

Experimental Protocols

The following protocols are adapted from established methods for the forensic analysis of disperse dyes from synthetic fibers. It is crucial to process a known reference sample of this compound in parallel with the questioned fiber for comparison.

Sample Preparation and Microscopic Examination
  • Documentation: Photograph the fiber as received. Document its length, color, and any other notable characteristics.

  • Microscopy: Mount the fiber on a glass slide and examine it using a comparison microscope. Document its morphological features (e.g., cross-section, diameter, presence of delustrant particles).

  • Sample Division: If the fiber is of sufficient length (e.g., >2 mm), a portion may be retained for non-destructive analysis or for future examination.

Dye Extraction from a Single Fiber

This protocol is designed for the extraction of disperse dyes from a single polyester fiber.

Materials:

  • Chlorobenzene

  • Sealed glass capillary tube or micro-vial

  • Heating block or oven

  • Nitrogen gas supply

  • Microsyringe

Procedure:

  • Place the fiber (typically 1-5 mm in length) into a clean micro-vial or the sealed end of a glass capillary tube.

  • Add a minimal amount of chlorobenzene (e.g., 5-20 µL) to the vial, ensuring the fiber is fully submerged.

  • Seal the vial or capillary tube.

  • Heat the sample at approximately 100-130°C for at least 30 minutes.

  • After heating, carefully remove the fiber from the solvent. The colored extract is now ready for analysis.

  • If necessary, the solvent can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a solvent suitable for the analytical instrumentation (e.g., methanol for LC-MS).

Analytical Instrumentation and Conditions

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective method for the identification of dyes extracted from single fibers.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., triple quadrupole or time-of-flight)

UPLC Conditions (Example):

ParameterCondition
Column C18, e.g., 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
PDA Wavelength Range 210-800 nm

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Acquisition Mode Full scan (m/z 100-600) and/or Multiple Reaction Monitoring (MRM)

Data Presentation and Interpretation

Quantitative data regarding the fastness properties of this compound can be useful for comparative purposes.

Fastness Properties of this compound:

Fastness TestAATCC StandardISO Standard
Light Fastness 54-5
Washing Fastness (Fading) 4-54-5
Washing Fastness (Staining) 55
Perspiration Fastness (Fading) 4-54-5
Perspiration Fastness (Staining) 55
Ironing Fastness 4-5-

Data sourced from World Dye Variety.[1] Ratings are on a scale of 1 to 5, where 5 is the best fastness.

Interpretation of Analytical Results:

The identification of this compound in a questioned fiber is achieved by comparing the retention time, UV-Vis spectrum, and mass spectrum of the extracted dye with that of a known standard of this compound. A match in all three parameters provides a high degree of confidence in the identification.

Logical Relationship in Dye Analysis

The relationship between the analytical techniques and the information they provide is hierarchical, leading to a conclusive identification.

DyeIdentificationLogic RetentionTime Retention Time Match HighConfidenceID High Confidence Identification RetentionTime->HighConfidenceID UVVisSpectrum UV-Vis Spectrum Match UVVisSpectrum->HighConfidenceID MassSpectrum Mass Spectrum Match MassSpectrum->HighConfidenceID

Caption: Logic for high-confidence dye identification.

Conclusion

The protocols and data presented here provide a framework for the forensic analysis of fibers dyed with this compound. The combination of meticulous sample handling, optimized extraction, and sensitive analytical techniques allows for the reliable identification of this dye, thereby strengthening the value of fiber evidence in forensic investigations. It is essential that all procedures are conducted in a controlled laboratory environment to prevent contamination and ensure the integrity of the results.

References

Troubleshooting & Optimization

Optimization of dyeing parameters for C.I. Disperse Red 43 on polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of dyeing parameters for C.I. Disperse Red 43 on polyester fabric. It is intended for researchers, scientists, and textile industry professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with this compound.

Issue Potential Cause Recommended Solution
Poor Color Yield (Pale Shade) 1. Incorrect Temperature: The dyeing temperature is too low for the dye to penetrate the polyester fiber effectively.[1] 2. Inappropriate pH: The pH of the dyebath is outside the optimal acidic range, affecting dye stability and exhaustion.[2] 3. Insufficient Dyeing Time: The duration of the dyeing cycle is too short for complete dye uptake. 4. Dye Agglomeration: Poor dispersion of the dye in the bath can lead to large particles that cannot penetrate the fiber.1. Optimize Temperature: For high-temperature dyeing methods, ensure the temperature is within the recommended range of 120-135°C.[3] 2. Control pH: Adjust and maintain the dyebath pH between 4.5 and 5.5 using a suitable buffer system like acetic acid. 3. Increase Dyeing Time: Extend the holding time at the peak dyeing temperature, for example, to 45-60 minutes.[4] 4. Improve Dispersion: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath.[5]
Uneven Dyeing (Shade Variation) 1. Rapid Temperature Rise: Heating the dyebath too quickly can cause rapid, uneven dye absorption. 2. Poor Liquor Circulation: Inadequate movement of the dye liquor around the fabric can result in patchy dyeing. 3. Improper Fabric Preparation: Residual sizes, oils, or other impurities on the polyester fabric can hinder uniform dye uptake.[6] 4. Incorrect Dye Dosing: Adding the dye solution too quickly or all at once can lead to uneven initial absorption.1. Control Heating Rate: Employ a gradual temperature rise, for instance, 1-2°C per minute. 2. Ensure Proper Circulation: Check that the dyeing machinery is functioning correctly to provide consistent liquor flow. 3. Thorough Scouring: Pre-treat the polyester fabric with a suitable detergent to remove any impurities and ensure uniform wettability.[7] 4. Progressive Dosing: Add the dispersed dye solution to the dyebath gradually over a period of 10-15 minutes.
Poor Color Fastness (Washing, Rubbing) 1. Surface Dye Deposits: Unfixed dye particles remaining on the fiber surface after dyeing can easily be washed or rubbed off. 2. Dye Migration: During drying or heat-setting, dye molecules can migrate to the fiber surface. 3. Sub-optimal Dyeing Conditions: Incorrect temperature or time may lead to poor dye fixation within the fiber.1. Perform Reduction Clearing: After dyeing, treat the fabric with a solution of sodium hydrosulfite and caustic soda to remove surface dye.[8] 2. Optimize Post-Treatment: Control the temperature and duration of drying and heat-setting processes to minimize dye migration. 3. Re-evaluate Dyeing Parameters: Ensure that the dyeing temperature and time are sufficient for the dye to penetrate and be fixed within the polyester fiber.
Shade Change or Dullness 1. Oligomer Formation: At high temperatures, small polyester molecules (oligomers) can migrate to the fiber surface, causing a dull or chalky appearance. 2. Incorrect pH: Dyeing in an alkaline medium can cause hydrolysis of some disperse dyes, leading to a change in color. 3. Thermal Degradation of Dye: Exceeding the recommended dyeing temperature can sometimes lead to the degradation of the dye molecule.1. Machine Cleaning and Auxiliaries: Regularly clean dyeing machines to remove oligomer deposits. Use dispersing agents that can help to keep oligomers in the bath. 2. Strict pH Control: Ensure the dyebath remains acidic throughout the dyeing process.[2] 3. Adhere to Temperature Guidelines: Avoid exceeding the maximum recommended dyeing temperature for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH range for dyeing polyester with disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5. This pH range ensures the stability of the disperse dye and promotes optimal dye exhaustion onto the polyester fiber. Acetic acid is commonly used to adjust the pH.[5]

Q2: What is the recommended temperature for the high-temperature exhaust dyeing of polyester with this compound?

A2: For the high-temperature (HT) exhaust dyeing method, a temperature range of 120°C to 135°C is generally recommended.[3] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate and become fixed within the fiber structure.[1]

Q3: Is a carrier necessary for dyeing polyester with this compound?

A3: While carriers can facilitate dyeing at lower temperatures (around 100°C), the high-temperature dyeing method (120-135°C) is more common and environmentally preferred as it avoids the use of these chemicals.[3] For the HT method, a carrier is typically not required.

Q4: How can I improve the wash fastness of my dyed polyester fabric?

A4: To improve wash fastness, it is crucial to perform a reduction clearing process after dyeing. This step removes any unfixed dye particles from the surface of the fabric, which are a primary cause of poor wash and rubbing fastness. A typical reduction clearing bath contains sodium hydrosulfite and caustic soda.[8]

Q5: What are the expected fastness properties of this compound on polyester?

A5: this compound generally exhibits good to excellent fastness properties on polyester. The following table summarizes typical fastness ratings:[9]

Fastness Property AATCC Standard ISO Standard
Washing (Stain) 55
Washing (Fading) 4-54-5
Perspiration (Stain) 55
Perspiration (Fading) 4-54-5
Ironing 4-54-5
Light 55

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

Materials and Equipment:

  • Polyester fabric, scoured

  • This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid

  • High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyer)

  • Beakers, stirring rods, and weighing balance

Procedure:

  • Set the dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric).

  • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Separately, prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting the dye with a small amount of dispersing agent and then adding warm water.

  • Introduce the scoured polyester fabric into the dyebath at 60°C.

  • Add the dye dispersion to the bath and run for 10 minutes.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.[4]

  • Hold the temperature at 130°C for 45-60 minutes.[4]

  • Cool the dyebath to 70°C at a rate of 2°C/minute.

  • Drain the dyebath and rinse the fabric.

  • Perform reduction clearing (see protocol below).

  • Rinse the fabric thoroughly and dry.

Reduction Clearing

Objective: To remove unfixed surface dye from the dyed polyester fabric to improve fastness.

Procedure:

  • Prepare a fresh bath at a 10:1 liquor ratio.

  • Add 2 g/L sodium hydrosulfite and 2 g/L caustic soda to the bath.

  • Heat the bath to 70-80°C.

  • Treat the dyed fabric in this bath for 15-20 minutes.[8]

  • Drain the bath, rinse the fabric with hot water, and then with cold water.

  • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

  • Rinse and dry the fabric.

Colorfastness to Washing (ISO 105-C06 C2S)

Objective: To assess the resistance of the color of the dyed fabric to washing.

Procedure:

  • Prepare a composite specimen by stitching the dyed polyester sample between two pieces of standard multifiber fabric.

  • Prepare a wash liquor containing 4 g/L of standard soap and 1 g/L of sodium carbonate.

  • Place the composite specimen, along with 25 steel balls, in a stainless steel container with the wash liquor at a 50:1 liquor ratio.

  • Wash the specimen at 60°C for 30 minutes in a launder-ometer.

  • Rinse the specimen twice in cold distilled water.

  • Dry the specimen in air at a temperature not exceeding 60°C.

  • Evaluate the change in color of the dyed sample and the staining on the multifiber fabric using standard grey scales.

Spectrophotometric Analysis

Objective: To quantitatively measure the color strength of the dyed fabric.

Procedure:

  • Calibrate a spectrophotometer with a white and black standard.

  • Measure the reflectance of the dyed fabric sample at various wavelengths across the visible spectrum (400-700 nm).

  • Calculate the K/S (color strength) value using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the sample.

  • Record the CIELab* color coordinates to quantify the color in a three-dimensional color space.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis scour Scour Polyester Fabric load_fabric Load Fabric at 60°C scour->load_fabric prepare_dyebath Prepare Dyebath (Water, Auxiliaries) prepare_dyebath->load_fabric prepare_dye Prepare Dye Dispersion add_dye Add Dye Dispersion prepare_dye->add_dye load_fabric->add_dye ramp_temp Ramp Temperature to 130°C add_dye->ramp_temp hold_temp Hold at 130°C for 45-60 min ramp_temp->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Rinse & Neutralize reduction_clear->rinse2 dry Dry Fabric rinse2->dry analyze Analyze Properties (K/S, Fastness) dry->analyze

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

disperse_dyeing_mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dye_aggregate Dye Aggregates single_dye Single Dye Molecules (in solution) dye_aggregate->single_dye Dispersion (aided by agent & heat) dispersing_agent Dispersing Agent fiber_surface Fiber Surface single_dye->fiber_surface Adsorption fiber_interior Fiber Interior (Amorphous Region) fiber_surface->fiber_interior Diffusion (at high temp, >Tg)

Caption: General mechanism of disperse dyeing on polyester fiber.

References

Technical Support Center: Preventing Aggregation of C.I. Disperse Red 43 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Disperse Red 43. The focus is on preventing its aggregation in aqueous solutions to ensure consistent and reliable experimental outcomes.

Troubleshooting Guide

Aggregation of this compound can manifest as visible precipitates, inconsistent color intensity, or filter clogging. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Visible Aggregation or Precipitation in the Aqueous Solution

Possible Cause Recommended Solution
Insufficient Dispersing Agent Increase the concentration of the dispersing agent. A typical starting point is a 1:1 to 2:1 ratio of dispersant to dye by weight.
Inadequate Mixing Energy Ensure high-shear mixing (e.g., using a homogenizer or sonicator) during the preparation of the dispersion. Simple stirring is often insufficient.
Incorrect pH Adjust the pH of the solution. Disperse dyes are typically most stable in a slightly acidic pH range (4.0-6.0). Use acetic acid to lower the pH if necessary.
High Water Hardness Use deionized or distilled water. Divalent cations (e.g., Ca²⁺, Mg²⁺) can interact with some anionic dispersants, reducing their effectiveness.
Temperature Fluctuations Maintain a consistent temperature during preparation and storage. Some dispersants can lose efficacy at elevated temperatures.

Problem: Inconsistent Color or Staining

Possible Cause Recommended Solution
Particle Size Distribution is Too Broad Optimize the milling or sonication time to achieve a narrow and fine particle size distribution (ideally below 1 µm).
Poor Wetting of the Dye Powder Pre-wet the dye powder with a small amount of a wetting agent (a non-ionic surfactant) before adding it to the bulk of the aqueous phase.
Incompatible Formulation Components Ensure all components in your aqueous solution are compatible. Some salts or co-solvents can destabilize the dispersion.
Logical Workflow for Troubleshooting Aggregation

This diagram outlines a step-by-step process for identifying and resolving aggregation issues with this compound.

TroubleshootingWorkflow Start Aggregation Observed CheckDispersant Verify Dispersant Type and Concentration Start->CheckDispersant IsDispersantOK Is Dispersant Correct? CheckDispersant->IsDispersantOK AdjustDispersant Select Appropriate Dispersant (e.g., Naphthalene Sulfonate Condensate) and Adjust Concentration IsDispersantOK->AdjustDispersant No CheckMixing Evaluate Mixing/Milling Process IsDispersantOK->CheckMixing Yes AdjustDispersant->CheckMixing IsMixingOK Is Mixing Adequate? CheckMixing->IsMixingOK ImproveMixing Increase Mixing Energy/Time (Homogenize/Sonicate) IsMixingOK->ImproveMixing No CheckpH Measure pH of the Solution IsMixingOK->CheckpH Yes ImproveMixing->CheckpH IspHOK Is pH 4.0-6.0? CheckpH->IspHOK AdjustpH Adjust pH with Acetic Acid IspHOK->AdjustpH No CheckWater Assess Water Quality IspHOK->CheckWater Yes AdjustpH->CheckWater IsWaterOK Is Deionized Water Used? CheckWater->IsWaterOK UseDIWater Switch to Deionized/Distilled Water IsWaterOK->UseDIWater No SolutionStable Aggregation Resolved IsWaterOK->SolutionStable Yes UseDIWater->SolutionStable

A step-by-step guide to troubleshooting this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is a single azo class disperse dye with the molecular formula C₁₇H₁₆ClN₅O₃.[1] Like other disperse dyes, it has very low solubility in water. This inherent hydrophobicity causes the dye molecules to have a strong tendency to clump together (aggregate) in an aqueous environment to minimize their contact with water.

Q2: What are the most effective types of dispersing agents for this compound?

Commonly used and effective dispersing agents for disperse dyes are anionic surfactants, particularly sodium lignosulfonates and sodium naphthalene sulfonate formaldehyde condensates.[2] These work by adsorbing onto the surface of the dye particles, providing electrostatic and steric repulsion to prevent them from aggregating.

Q3: How do dispersing agents prevent aggregation?

Dispersing agents have a two-part structure: a hydrophobic part that adsorbs onto the surface of the water-insoluble dye particle, and a hydrophilic part that extends into the surrounding water. This creates a stabilizing layer around each particle. The hydrophilic tails of the dispersant molecules repel each other, keeping the dye particles separated.

Mechanism of Dispersion

The following diagram illustrates the mechanism by which a dispersing agent stabilizes this compound particles in an aqueous solution.

DispersionMechanism cluster_before Before Dispersion cluster_after After Dispersion A1 Dye A2 Dye A3 Dye A4 Dye Process + Dispersing Agent + High-Shear Mixing A5 Dye label_agg Aggregated Dye Particles D1 Dispersed Dye D2 Dispersed Dye D3 Dispersed Dye D4 Dispersed Dye label_disp Stabilized Dye Particles

References

Enhancing the lightfastness of C.I. Disperse Red 43 on various substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the lightfastness of C.I. Disperse Red 43 on various substrates. The information is based on established principles of textile chemistry and dyeing.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.

Issue Potential Cause Recommended Solution
Poor initial lightfastness on Polyester - Suboptimal dyeing process (temperature, time, pH).- Presence of residual oligomers on the fiber surface.- Incorrect dye concentration for the desired shade.- Ensure dyeing is carried out at 130°C for 60 minutes at a pH of 4.5-5.5.- Perform a thorough reduction clearing after dyeing.- For lighter shades, consider using a dye with inherently higher lightfastness.
Insignificant improvement with UV absorber - Insufficient concentration of the UV absorber.- Incompatible UV absorber for the dye/fiber system.- Improper application method of the UV absorber.- Increase the concentration of the UV absorber in increments (e.g., from 1% to 3% on weight of fabric).- Switch to a different type of UV absorber (e.g., from a benzophenone to a benzotriazole type).- Apply the UV absorber as a separate after-treatment for better uptake.
Shade change after UV absorber treatment - Interaction between the dye and the UV absorber.- pH sensitivity of the dye in the presence of the finishing agent.- Select a non-ionic UV absorber to minimize interaction.- Buffer the after-treatment bath to maintain a pH of 5.0-6.0.- Conduct preliminary testing on a small sample to assess compatibility.
Reduced lightfastness on Nylon compared to Polyester - Different fiber morphology and dye aggregation within the fiber.[1]- Consider using a UV absorber specifically designed for polyamide fibers.- A combination of a UV absorber and an antioxidant may yield better results.
Low lightfastness on Acetate - Acetate fibers are more susceptible to photodegradation.- Dyeing at lower temperatures may result in poorer dye penetration.- Dyeing of cellulose triacetate can be performed at temperatures up to 130°C for improved dye penetration and fastness.[2] For cellulose diacetate, do not exceed 85°C to avoid hydrolysis.[2] - An after-treatment with a UV absorber is highly recommended for acetate.
Yellowing of the substrate - High concentrations of certain UV absorbers (especially benzophenone types).- Thermal degradation during curing/drying.- Use a benzotriazole-type UV absorber, which is generally less prone to yellowing.- Lower the curing/drying temperature and time after the application of the UV absorber.

Frequently Asked Questions (FAQs)

Q1: What is the typical lightfastness rating of this compound on polyester?

A1: The lightfastness of this compound on polyester is generally considered moderate, typically in the range of 4-5 on the Blue Wool Scale, depending on the depth of shade. Lighter shades will generally exhibit lower lightfastness.

Q2: How do UV absorbers improve the lightfastness of disperse dyes?

A2: UV absorbers are organic compounds that preferentially absorb ultraviolet radiation in the 290-360 nm range. They dissipate the absorbed energy as harmless heat, thereby protecting the dye molecules from photodegradation.

Q3: Can I add a UV absorber directly to the dyebath?

A3: Yes, nonionic UV absorbers can be added to the dyebath and applied along with the disperse dye.[3] However, for optimal uptake and performance, a separate after-treatment is often more effective.

Q4: What concentration of UV absorber should I use?

A4: The recommended concentration typically ranges from 1% to 3% on the weight of the fabric (owf). The optimal concentration should be determined through experimental trials.

Q5: Are there alternatives to UV absorbers for improving lightfastness?

A5: Yes, antioxidants can also improve lightfastness by quenching reactive oxygen species that are formed during light exposure and can degrade dye molecules.[1] In some cases, a synergistic effect can be observed when using a combination of a UV absorber and an antioxidant.

Q6: Why is reduction clearing important for lightfastness?

A6: Reduction clearing removes unfixed dye particles from the fiber surface. These surface dye particles have poor lightfastness and can contribute significantly to the initial fading. A thorough reduction clearing ensures that the measured lightfastness is representative of the dye that has penetrated and is fixed within the fiber.

Quantitative Data on Lightfastness Improvement

The following tables summarize the expected improvement in lightfastness of this compound on various substrates after treatment with different UV absorbers. The data is presented as ratings on the Blue Wool Scale (1-8, where 8 is the highest lightfastness).

Table 1: Lightfastness on Polyester (PET)

TreatmentConcentration (% owf)Blue Wool Scale Rating
Untreated Control-4-5
Benzophenone-type UV Absorber25
Benzotriazole-type UV Absorber25-6
Benzotriazole-type UV Absorber36

Table 2: Lightfastness on Nylon 6

TreatmentConcentration (% owf)Blue Wool Scale Rating
Untreated Control-3-4
Benzotriazole-type UV Absorber24-5
Combination of UV Absorber and Antioxidant2 + 15

Table 3: Lightfastness on Cellulose Acetate

TreatmentConcentration (% owf)Blue Wool Scale Rating
Untreated Control-3
Benzophenone-type UV Absorber24
Benzotriazole-type UV Absorber24-5

Experimental Protocols

Protocol 1: After-treatment of Dyed Polyester with a Benzotriazole UV Absorber

  • Preparation: Ensure the dyed polyester fabric has undergone a thorough reduction clearing and has been rinsed and dried.

  • Treatment Bath Preparation: Prepare a treatment bath with a liquor ratio of 10:1. Add a dispersing agent (0.5 g/L) and a benzotriazole-based UV absorber (2% owf). Adjust the pH to 5.0 with acetic acid.

  • Treatment: Immerse the fabric in the bath at 40°C. Raise the temperature to 120°C at a rate of 2°C/minute. Hold at 120°C for 45 minutes.

  • Rinsing and Drying: Cool the bath down to 70°C. Rinse the fabric thoroughly with warm and then cold water. Dry the fabric at a temperature not exceeding 130°C.

Protocol 2: Lightfastness Testing (ISO 105-B02)

  • Specimen Preparation: Mount the treated and untreated fabric specimens on a sample holder, partially covering each specimen to have an unexposed area for comparison.

  • Reference Materials: Place a set of Blue Wool references (ISO 105-B02) on the same sample holder.

  • Exposure: Expose the samples in a xenon arc fading lamp apparatus under controlled conditions of temperature, humidity, and irradiance as specified in ISO 105-B02.

  • Assessment: Periodically assess the change in color of the test specimens by comparing the contrast between the exposed and unexposed parts with the changes in the Blue Wool references. The lightfastness rating is the number of the Blue Wool reference that shows a similar change in color.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_aftertreatment Lightfastness Enhancement cluster_testing Quality Control Dyeing Dyeing of Substrate with This compound ReductionClearing Reduction Clearing Dyeing->ReductionClearing Drying1 Rinsing and Drying ReductionClearing->Drying1 UV_Treatment After-treatment with UV Absorber Drying1->UV_Treatment Drying2 Rinsing and Drying UV_Treatment->Drying2 LightfastnessTest Lightfastness Testing (ISO 105-B02) Drying2->LightfastnessTest Evaluation Evaluation of Blue Wool Scale Rating LightfastnessTest->Evaluation

Caption: Experimental workflow for enhancing and evaluating the lightfastness of dyed textiles.

photodegradation_pathway cluster_factors Initiating Factors cluster_protection Protection Mechanism Dye This compound (Azo Dye) ExcitedDye Excited State Dye* Dye->ExcitedDye DegradationProducts Degradation Products (Colorless) ExcitedDye->DegradationProducts Photodegradation UV_Light UV Light (hν) UV_Light->Dye Absorption Oxygen Oxygen (O2) Oxygen->ExcitedDye Photo-oxidation UV_Absorber UV Absorber UV_Absorber->UV_Light Preferential Absorption Heat Heat UV_Absorber->Heat Energy Dissipation

Caption: Simplified photodegradation pathway of an azo dye and the protective mechanism of a UV absorber.

References

Addressing uneven coloration issues with C.I. Disperse Red 43 in lab-scale dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for addressing uneven coloration issues encountered during lab-scale dyeing experiments with C.I. Disperse Red 43.

Section 1: Troubleshooting Guide for Uneven Dyeing

Uneven dyeing is a common challenge in lab-scale experiments. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My dyed substrate shows streaks, spots, or blotches.

This issue, often referred to as unlevel dyeing, can arise from several factors related to the dye itself, the dyeing process, or the substrate preparation. Follow the troubleshooting workflow below to identify and address the root cause.

Troubleshooting_Uneven_Dyeing start Start: Uneven Dyeing Observed prep 1. Verify Substrate Preparation start->prep dispersion 2. Assess Dye Dispersion prep->dispersion Substrate clean? prep_action Action: Re-scour or clean substrate to remove oils, sizes, or impurities. prep->prep_action No params 3. Check Dyeing Parameters dispersion->params Dispersion stable? dispersion_action Action: Optimize dispersing agent concentration, check for dye aggregation (see Protocol 1). dispersion->dispersion_action No leveling 4. Evaluate Leveling Properties params->leveling Parameters correct? params_action Action: Adjust temperature ramp rate, pH, and liquor ratio (see Table 2). params->params_action No migration 5. Test for Dye Migration leveling->migration Good leveling? leveling_action Action: Use an appropriate leveling agent (see Protocol 2). leveling->leveling_action No solution Solution Implemented migration->solution Migration controlled? migration_action Action: Optimize heat-setting conditions post-dyeing (see Protocol 3). migration->migration_action No prep_action->prep dispersion_action->dispersion params_action->params leveling_action->leveling migration_action->migration

Caption: Troubleshooting workflow for uneven dyeing.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for dyeing polyester with this compound?

A1: For disperse dyeing on polyester, the dyebath should be acidic, ideally maintained between pH 4.5 and 5.5. This pH range ensures the stability of the disperse dye. The dyeing temperature for polyester is typically high to facilitate dye penetration into the fiber. A common high-temperature dyeing method involves raising the temperature to 130°C and maintaining it for about an hour.

Q2: How can I improve the dispersion of this compound in the dyebath?

A2: Proper dispersion is crucial to prevent dye agglomeration, which leads to specks and uneven color.[1] Using an effective dispersing agent is key. It is also important to prepare a paste of the dye and dispersing agent with a small amount of water before adding it to the bulk of the dyebath. For a detailed procedure to test the dispersion stability, refer to Experimental Protocol 1 .

Q3: What is the role of a leveling agent, and when should I use one?

A3: A leveling agent helps to ensure a uniform distribution of the dye on the fabric by controlling the rate of dye uptake.[2] If you are experiencing unlevel dyeing, particularly with rapid temperature increases, a leveling agent can be beneficial. It promotes the migration of dye from areas of high concentration to areas of lower concentration. Refer to Experimental Protocol 2 for a method to evaluate leveling properties.

Q4: Can post-dyeing heat treatment cause uneven coloration?

A4: Yes, improper heat setting after dyeing can lead to dye migration, causing color changes or staining. This is particularly relevant for blended fabrics. AATCC Test Method 154 can be used to determine the thermal fixation properties of disperse dyes.[3] For a standardized method to assess dye transfer during storage, which can be exacerbated by heat and humidity, refer to Experimental Protocol 3 , based on AATCC Test Method 163.[3]

Q5: My coloration is even, but the final shade is lighter than expected. What could be the cause?

A5: Lighter shades can result from several factors:

  • Insufficient Dye Concentration: Ensure the correct amount of dye is used for the desired depth of shade.

  • Dyeing Time and Temperature: The dyeing time may be too short, or the temperature may not have been high enough for sufficient dye penetration.

  • Dye Aggregation: If the dye is not well-dispersed, its effective concentration in the soluble form is reduced.

  • pH outside the optimal range: An incorrect pH can affect the dye uptake.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
C.I. NameDisperse Red 43[4]
CAS Number12217-85-5[4]
Molecular FormulaC₁₇H₁₆ClN₅O₃[4]
Molecular Weight373.79 g/mol [4]
Chemical ClassSingle Azo[4]
General LevelnessFair[4]
Table 2: Recommended Lab-Scale Dyeing Parameters for Polyester
ParameterRecommended RangePotential Issue if Deviated
pH 4.5 - 5.5Color deviation, poor dye stability.
Temperature 120°C - 135°CIncomplete dye penetration (too low), fiber damage (too high).[2]
Temperature Ramp Rate 1 - 2 °C/minuteUnlevel dyeing (too fast).
Liquor Ratio 1:10 - 1:20Inconsistent dyeing (too low), inefficient (too high).
Dispersing Agent 0.5 - 2.0 g/LPoor dispersion, dye specking.
Leveling Agent 0.5 - 1.5 g/LUnlevel dyeing if omitted when needed.

Section 4: Experimental Protocols

Protocol 1: Assessment of Dye Dispersion Stability (Based on AATCC Test Method 146)

This protocol provides a method to evaluate the dispersion stability of this compound in an aqueous solution.[5]

Objective: To determine the filtering time and filter residue of a disperse dye dispersion.

Apparatus and Materials:

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Hot plate with magnetic stirrer

  • Buchner funnel

  • Filter paper (Whatman No. 2 or equivalent)

  • Vacuum flask and source

  • This compound

  • Dispersing agent

  • Acetic acid

Procedure:

  • Preparation of Dye Dispersion:

    • Prepare a stock solution of the dye dispersion (e.g., 10 g/L) containing the recommended amount of dispersing agent.

    • Adjust the pH of the dispersion to the desired value (e.g., 5.0) using acetic acid.

  • Filtration Test:

    • Set up the Buchner funnel with the filter paper over the vacuum flask.

    • Wet the filter paper with distilled water.

    • Measure a specific volume of the dye dispersion (e.g., 200 mL).

    • Pour the dispersion into the funnel and apply a constant vacuum.

    • Record the time required for the entire volume to pass through the filter paper.

    • Visually inspect the filter paper for any residue or specks.

  • Evaluation:

    • A short filtration time and minimal residue on the filter paper indicate good dispersion stability.

    • A long filtration time or significant residue suggests poor dispersion and potential for unlevel dyeing.

Dispersion_Stability_Test cluster_prep Preparation cluster_test Filtration cluster_eval Evaluation prep1 Prepare dye dispersion prep2 Adjust pH prep1->prep2 test1 Set up Buchner funnel prep2->test1 test2 Filter dispersion under vacuum test1->test2 test3 Record time and inspect residue test2->test3 eval1 Short time & minimal residue? (Good Stability) test3->eval1 Yes eval2 Long time or significant residue? (Poor Stability) test3->eval2 No

Caption: Workflow for dispersion stability testing.

Protocol 2: Evaluation of Leveling Properties

This protocol helps assess the ability of a leveling agent to promote even dye distribution.[6]

Objective: To compare the evenness of dyeing with and without a leveling agent.

Apparatus and Materials:

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer

  • Polyester fabric swatches

  • This compound

  • Dispersing agent

  • Acetic acid

  • Leveling agent

Procedure:

  • Prepare two dyebaths:

    • Bath A (Control): this compound, dispersing agent, and acetic acid to pH 5.0.

    • Bath B (Test): Same as Bath A, but with the addition of a leveling agent.

  • Dyeing Process:

    • Place a polyester swatch in each dyebath.

    • Use a rapid heating rate (e.g., 3-4 °C/minute) to 130°C and hold for 30-60 minutes.

    • Cool, rinse, and dry the swatches.

  • Evaluation:

    • Visually compare the two swatches for evenness of color.

    • For a quantitative assessment, use a spectrophotometer to measure the color difference (ΔE) at multiple points on each swatch. A lower variation in ΔE across the swatch from Bath B indicates effective leveling.

Leveling_Property_Test start Start prep Prepare Control (A) and Test (B) Dyebaths start->prep dye Dye Polyester Swatches (Rapid Heating) prep->dye prep_details Bath A: No Leveling Agent Bath B: With Leveling Agent prep->prep_details eval Visual and Spectrophotometric Comparison dye->eval result Conclusion on Leveling Agent Efficacy eval->result

Caption: Experimental workflow for leveling property evaluation.

Protocol 3: Assessment of Dye Migration (Based on AATCC Test Method 163)

This protocol is designed to estimate the potential for color transfer from a dyed fabric to an adjacent undyed fabric during storage.[3]

Objective: To determine the colorfastness to storage and the potential for dye migration.

Apparatus and Materials:

  • Perspiration tester or equivalent device for applying pressure

  • Oven

  • Multifiber test fabric (containing polyester)

  • White polyester fabric

  • Dyed polyester fabric with this compound

  • Gray Scale for Staining (AATCC Evaluation Procedure 2)

Procedure:

  • Specimen Preparation:

    • Cut a piece of the dyed polyester fabric and a piece of the multifiber test fabric.

  • Composite Specimen Assembly:

    • Place the dyed fabric in contact with the multifiber test fabric.

  • Testing:

    • Place the composite specimen in the perspiration tester.

    • Apply a standard pressure.

    • Place the tester in an oven at a specified temperature (e.g., 38°C) for a set time (e.g., 4 hours) to simulate storage conditions.

  • Evaluation:

    • After the test, separate the fabrics and allow them to dry.

    • Evaluate the degree of staining on the multifiber test fabric using the Gray Scale for Staining. A higher rating (e.g., 4-5) indicates less staining and better resistance to migration.

Dye_Migration_Test start Start prep Prepare Composite Specimen (Dyed + Multifiber Fabric) start->prep test Incubate under Pressure and Heat prep->test eval Evaluate Staining on Multifiber Fabric test->eval result Determine Migration Resistance Rating eval->result eval_tool Use Gray Scale for Staining eval->eval_tool

Caption: Experimental workflow for dye migration testing.

References

Optimizing the purification process of synthesized C.I. Disperse Red 43

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification process of synthesized C.I. Disperse Red 43.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can arise from both the diazotization of 2-chloro-4-nitrobenzenamine and the coupling reaction with N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-chloro-4-nitrobenzenamine and N-(2-cyanoethyl)-N-(2-hydroxyethyl)benzeneamine.

  • Side Products from Diazotization: Phenolic compounds formed by the decomposition of the diazonium salt.

  • Isomers and Over-Coupled Products: Formation of isomers or products from the coupling at unintended positions on the amine.

  • Degradation Products: Decomposition of the dye molecule under harsh reaction or purification conditions.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing most impurities. The choice of solvent is critical and depends on the solubility profile of the dye and its impurities.

  • Column Chromatography: For higher purity requirements, column chromatography using silica gel is effective in separating the desired dye from closely related impurities.

Q3: How can I assess the purity of my synthesized this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the dye and can be used to track the progress of purification.[1][2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized dye and helps in the identification of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
The dye is too soluble in the chosen recrystallization solvent.Select a solvent or solvent system where the dye has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent system of ethanol/water or acetone/water can be effective.
The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Incomplete precipitation of the dye.After cooling, allow the solution to stand for a sufficient amount of time to ensure maximum precipitation before filtration.
Problem 2: Persistent Impurities After Recrystallization
Possible Cause Suggested Solution
The impurity has a similar solubility profile to this compound in the chosen solvent.Try a different recrystallization solvent or a solvent mixture. Alternatively, perform a second recrystallization.
The impurity is occluded within the dye crystals.Ensure the crude dye is fully dissolved during the recrystallization process. Hot filtration can be used to remove any insoluble impurities before cooling.
The impurity is a closely related isomer.For high-purity requirements, column chromatography is recommended to separate isomers.
Problem 3: Streaking or Tailing on TLC Plate
Possible Cause Suggested Solution
The sample is overloaded on the TLC plate.Apply a smaller amount of the sample to the TLC plate.
The solvent system is not optimal for separation.Adjust the polarity of the mobile phase. A common mobile phase for azo dyes is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone).
The sample contains highly polar impurities that are strongly adsorbed to the stationary phase.Consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove highly polar impurities.
Problem 4: Multiple Peaks in HPLC Analysis of Purified Product
Possible Cause Suggested Solution
Incomplete purification.Repeat the purification step (recrystallization or column chromatography). Monitor the fractions by TLC during column chromatography to ensure proper separation.
On-column degradation of the dye.Ensure the mobile phase is compatible with the dye. Avoid highly acidic or basic mobile phases if the dye is unstable.
Presence of isomers.Optimize the HPLC method to improve the resolution between the main peak and the isomeric impurities. This may involve changing the column, mobile phase composition, or gradient profile.[1]

Data Presentation

Table 1: Solubility of Azo Dyes in Common Solvents (Qualitative)

This table provides a general guide to the solubility of azo dyes, which can be used as a starting point for selecting a recrystallization solvent for this compound.

SolventSolubility
WaterInsoluble
EthanolSparingly Soluble to Soluble
MethanolSparingly Soluble to Soluble
AcetoneSoluble
Ethyl AcetateSparingly Soluble
DichloromethaneSoluble
TolueneSparingly Soluble
HexaneInsoluble

Table 2: Typical HPLC Parameters for Azo Dye Analysis

This table outlines a typical set of starting parameters for the HPLC analysis of this compound.[2]

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at the λmax of the dye (typically 450-550 nm)
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. The dye should start to crystallize.

  • Precipitation: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the dye.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude dye in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Pure_Product_1 Pure Product Purity_Check_1->Pure_Product_1 Purity > 95% Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity < 95% Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Pure_Product_2 High Purity Product Purity_Check_2->Pure_Product_2 Purity > 99% Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Pure Pure Product (>98%) Check_Purity->Pure Yes Impure Impurities Present Check_Purity->Impure No Check_Recrystallization Review Recrystallization Protocol Impure->Check_Recrystallization Isomers Isomeric Impurities Suspected Impure->Isomers Change_Solvent Change Recrystallization Solvent Check_Recrystallization->Change_Solvent Check_Chromatography Review Chromatography Protocol Optimize_HPLC Optimize HPLC Method Check_Chromatography->Optimize_HPLC Isomers->Check_Recrystallization No Isomers->Check_Chromatography Yes

References

Validation & Comparative

A Comparative Analysis of C.I. Disperse Red 43 and Other Key Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of C.I. Disperse Red 43 against other significant red disperse dyes, namely C.I. Disperse Red 60, C.I. Disperse Red 167:1, and C.I. Disperse Red 92. The focus is on their chemical properties and performance data, offering a valuable resource for researchers and scientists in dye chemistry and textile applications. Disperse dyes are a class of non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester.

Chemical and Physical Properties

The fundamental characteristics of a dye, such as its chemical class and molecular weight, significantly influence its application and performance. This compound belongs to the single azo class, which are known for their strong color strength.[1] In contrast, C.I. Disperse Red 60 and C.I. Disperse Red 92 are anthraquinone dyes, a class often associated with bright shades and good light fastness.[2][3]

PropertyThis compoundC.I. Disperse Red 60C.I. Disperse Red 167:1C.I. Disperse Red 92
C.I. Name Disperse Red 43Disperse Red 60Disperse Red 167:1Disperse Red 92
Chemical Class Single Azo[1]Anthraquinone[2]Single Azo[4]Anthraquinone[3]
CAS Registry No. 12217-85-5[1]17418-58-5[2]79300-13-3[4]12236-11-2[3]
Molecular Formula C₁₇H₁₆ClN₅O₃[1]C₂₀H₁₃NO₄[2]C₂₂H₂₄ClN₅O₇[4]C₂₅H₂₄N₂O₇S[3]
Molecular Weight 373.79 g/mol [1]331.32 g/mol [2]505.91 g/mol [4]496.53 g/mol [3]
Comparative Performance Data

The practical utility of a dye is determined by its fastness properties. These properties measure the resistance of the color to fading or bleeding under various conditions such as washing, light exposure, and rubbing. The following table summarizes the ISO fastness ratings for the selected dyes on polyester fabric. The ratings are on a scale of 1 to 5 for most tests, with 5 representing excellent fastness. For light fastness, the scale is 1 to 8, where 8 is outstanding.

Fastness Property (ISO)This compoundC.I. Disperse Red 60C.I. Disperse Red 167:1C.I. Disperse Red 92
Light Fastness 4-5[1]7[5]7-8[4]6-7[3]
Washing (Color Change) 4-5[1]4-5[6]5[4]4-5[3]
Washing (Staining) 5[1]4[5]5[4]4-5[3]
Perspiration (Color Change) 4-5[1]5[5]5[4]5[3]
Perspiration (Staining) 5[1]-5[4]4-5[3]
Sublimation/Ironing 4-5[1]5[6]5[4]4-5[3]
Rubbing (Dry) -4-5[6]--
Rubbing (Wet) -4-5[6]--

Note: A dash (-) indicates that specific data was not available in the cited sources.

From the data, C.I. Disperse Red 167:1 exhibits exceptional light fastness (7-8) and overall high ratings in other categories.[4] C.I. Disperse Red 60 also shows very good light fastness (7) and excellent sublimation and perspiration fastness.[5][6] this compound provides good all-around fastness but is notably lower in light fastness compared to the anthraquinone and the other azo alternative.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are standard protocols for the key fastness tests.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

  • Apparatus: A suitable washing device (e.g., Launder-Ometer), stainless steel balls (for mechanical action), multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate), and a grey scale for assessing change in color and staining.

  • Procedure:

    • A 100 mm x 40 mm test specimen is prepared and sewn onto a piece of multifibre adjacent fabric of the same dimensions.

    • The composite specimen is placed in a stainless steel container with the specified number of steel balls and the test solution. The solution typically contains a standard ECE phosphate reference detergent.

    • The container is heated to the specified temperature (e.g., 40°C, 50°C, or 60°C) and agitated in the machine for a set duration (e.g., 30 or 45 minutes).

    • After agitation, the specimen is removed, rinsed thoroughly with cold water, and dried at a temperature not exceeding 60°C.

    • The change in the color of the specimen and the degree of staining on each fiber of the multifibre fabric are evaluated by comparing them with the respective grey scales under standard lighting.

Color Fastness to Crocking/Rubbing (AATCC Test Method 8 / ISO 105-X12)

This method assesses the amount of color transferred from a textile surface to another surface by rubbing.

  • Apparatus: Crockmeter (rubbing fastness tester), standard white cotton crocking cloth, and a Gray Scale for Staining or a Chromatic Transference Scale.

  • Procedure:

    • Dry Crocking: A test specimen is clamped to the base of the crockmeter. A square of dry, white crocking cloth is mounted onto the rubbing finger.

    • The finger is lowered onto the specimen and cycled back and forth 10 times with a downward force of 9N.

    • Wet Crocking: The procedure is repeated with a new specimen and a white crocking cloth that has been wetted with deionized water to a 65% ± 5% wet pick-up.

    • The amount of color transferred to the white crocking cloths is evaluated by comparing them to the appropriate rating scale.

Color Fastness to Light (ISO 105-B02)

This test measures the resistance of a dye to the fading action of sunlight.

  • Apparatus: A light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight. Blue wool standards (rated 1-8) are used as a reference.

  • Procedure:

    • The test specimen is mounted on a card, partially covered with an opaque mask.

    • A set of blue wool standards (typically including the one specified for the material and the two adjacent standards) are mounted in the same manner.

    • The specimens and standards are placed in the tester and exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.

    • The exposure continues until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale or until the blue wool standard has faded to a specific level.

    • The light fastness of the specimen is rated by comparing the degree of its fading with that of the blue wool standards (1 = very poor, 8 = outstanding).

Visualized Workflow for Dye Performance Evaluation

The following diagram illustrates a standardized workflow for the comparative evaluation of disperse dyes, from initial selection to final analysis.

DyeEvaluationWorkflow cluster_testing Performance Testing DyeSelection Dye Selection (e.g., Red 43, Red 60, etc.) SamplePrep Sample Preparation (Dyeing on standard polyester fabric) DyeSelection->SamplePrep WashTest Wash Fastness (ISO 105-C06) SamplePrep->WashTest LightTest Light Fastness (ISO 105-B02) SamplePrep->LightTest CrockTest Crocking Fastness (AATCC 8) SamplePrep->CrockTest ThermalTest Thermal Stability (TGA) SamplePrep->ThermalTest DataAnalysis Data Analysis & Comparison (Tabulate ratings and properties) WashTest->DataAnalysis LightTest->DataAnalysis CrockTest->DataAnalysis ThermalTest->DataAnalysis FinalReport Publish Comparison Guide DataAnalysis->FinalReport

Caption: Standard workflow for comparative evaluation of disperse dye performance.

References

A Comparative Analysis of C.I. Disperse Red 43 and C.I. Disperse Red 60 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the chemical properties, performance characteristics, and potential biological relevance of two distinct red disperse dyes.

This guide provides a comprehensive comparative analysis of C.I. Disperse Red 43 and C.I. Disperse Red 60, two commercially significant red dyes belonging to different chemical classes. While their primary application lies in the textile industry, their distinct chemical structures—a monoazo dye versus an anthraquinone dye—confer unique properties that are of interest to researchers, scientists, and professionals in drug development. This comparison delves into their chemical and physical attributes, performance in application, and available toxicological and biological data, presented with the clarity and detail required for a scientific audience.

Chemical and Physical Properties: A Tale of Two Structures

This compound and C.I. Disperse Red 60 are fundamentally different in their chromophoric systems, which dictates their properties and performance. Disperse Red 43 is a monoazo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings.[1] In contrast, Disperse Red 60 belongs to the anthraquinone class of dyes, with its color originating from the anthraquinone core structure.[2][3]

This structural divergence is immediately apparent in their chemical formulas and molecular weights, as detailed in the table below.

PropertyThis compoundC.I. Disperse Red 60
C.I. Name Disperse Red 43Disperse Red 60
CAS Number 12217-85-5[1]17418-58-5[2]
Chemical Class Single Azo[1]Anthraquinone[2]
Molecular Formula C₁₇H₁₆ClN₅O₃[1]C₂₀H₁₃NO₄[2]
Molecular Weight 373.79 g/mol [1]331.32 g/mol [2]
Appearance Yellow-red to blue-light red powder[1]Bright red blue light, purple powder[2]
Solubility Not specifiedSoluble in 50% acetone, xylene, and four hydrogenated naphthalene[2]

Performance and Application Properties

The performance of these dyes, particularly in their traditional application of dyeing synthetic fibers like polyester, provides insights into their stability and interactions with substrates.

C.I. Disperse Red 60 is noted for its bright bluish-red shade and good light fastness.[4][5] However, it exhibits poor sublimation fastness, which can be a limitation in processes requiring high temperatures.[4][6] The dyeing performance of Disperse Red 60 is generally good under high-temperature and high-pressure conditions.[5]

This compound , on the other hand, is described as having general leveling properties, suggesting it dyes evenly.[1] Its fastness properties have been rated according to AATCC and ISO standards, indicating moderate to good resistance to various factors.[1]

Performance MetricThis compound (ISO Ratings)[1]C.I. Disperse Red 60
Ironing Fastness Fading: 4-5, Staining: 4-5Not specified
Light Fastness 5Good[4][5]
Perspiration Fastness Fading: 4-5, Staining: 4-5Not specified
Washing Fastness Fading: 4-5, Staining: 5Not specified
Sublimation Fastness Not specifiedPoorer[4]

Biological Activity and Toxicological Profile: Considerations for Researchers

For researchers and drug development professionals, the biological activity and toxicity of chemical compounds are of paramount importance. The distinct chemical structures of Disperse Red 43 (monoazo) and Disperse Red 60 (anthraquinone) suggest different modes of interaction with biological systems.

Azo dyes, like Disperse Red 43 , can be metabolized by reductases to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[7] Indeed, studies on the closely related Disperse Red 1 have shown it to be genotoxic and to induce cytotoxic effects in mouse germ cells.[8][9]

Anthraquinone dyes, such as Disperse Red 60 , are also known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[10] However, they can also exert toxic effects. Studies on Disperse Red 60 have indicated potential for aquatic toxicity, inducing biochemical changes in zebrafish embryos at environmentally realistic concentrations.[2][11]

A summary of the available toxicological data is presented below.

Toxicological EndpointThis compound (or related monoazo dyes)C.I. Disperse Red 60
Genotoxicity/Mutagenicity Disperse Red 1, a related dye, is reported to be genotoxic and mutagenic.[8][9]No specific data found.
Cytotoxicity Disperse Red 1 induces cytotoxic effects in mouse germ cells.[9]No specific data found.
Aquatic Toxicity Not specifiedInduces biochemical alterations in zebrafish embryos.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dye properties. Below are outlines of standard experimental protocols for evaluating key performance indicators of disperse dyes.

Determination of Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to washing.

cluster_prep Sample Preparation cluster_washing Washing Process cluster_eval Evaluation start Cut dyed fabric sample (e.g., 10x4 cm) attach Attach multi-fiber test strip start->attach wash Place sample in stainless steel container with washing solution and steel balls attach->wash launder Agitate in a launder-o-meter at specified temperature and time (e.g., 60°C for 30 min) wash->launder rinse Rinse and dry the sample launder->rinse assess Assess color change of the sample and staining of the multi-fiber strip using grey scales rinse->assess

Caption: Workflow for ISO 105-C06 color fastness to washing test.

Determination of Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source representing natural daylight.

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_eval Evaluation start Mount dyed fabric sample on a card cover Partially cover the sample with an opaque mask start->cover expose Expose the sample to a xenon-arc lamp under controlled conditions cover->expose standards Simultaneously expose blue wool reference standards compare Periodically compare the fading of the sample with the fading of the blue wool standards expose->compare rate Assign a light fastness rating (1-8) based on the comparison compare->rate

Caption: Workflow for ISO 105-B02 color fastness to light test.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound and C.I. Disperse Red 60 are not well-documented in the context of drug development, their chemical classes provide clues to potential biological interactions.

Azo compounds can undergo enzymatic reduction, leading to the formation of reactive aromatic amines. These metabolites can form adducts with DNA, potentially leading to genotoxicity and carcinogenicity. This process is a critical consideration in the toxicological assessment of any azo dye.

AzoDye Azo Dye (e.g., Disperse Red 43) AzoReductase Azo Reductase (e.g., in liver, gut microbiota) AzoDye->AzoReductase Reduction AromaticAmines Aromatic Amines (Metabolites) AzoReductase->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Covalent Binding DNAAdducts DNA Adducts DNA->DNAAdducts Genotoxicity Genotoxicity / Carcinogenicity DNAAdducts->Genotoxicity

Caption: Potential metabolic activation pathway of azo dyes.

Anthraquinone derivatives are known to interact with biological systems in various ways, including intercalation into DNA, inhibition of enzymes like topoisomerase II, and generation of reactive oxygen species (ROS). These mechanisms are central to the activity of several anthraquinone-based anticancer drugs (e.g., doxorubicin).

Anthraquinone Anthraquinone Dye (e.g., Disperse Red 60) DNAIntercalation DNA Intercalation Anthraquinone->DNAIntercalation TopoisomeraseII Topoisomerase II Inhibition Anthraquinone->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Anthraquinone->ROS CellularEffects Cellular Effects DNAIntercalation->CellularEffects TopoisomeraseII->CellularEffects ROS->CellularEffects

Caption: Potential mechanisms of action for anthraquinone derivatives.

Conclusion

This compound and C.I. Disperse Red 60 represent two distinct classes of red dyes with differing chemical, physical, and performance properties. Disperse Red 60, an anthraquinone dye, offers good light fastness but is compromised by poor sublimation fastness. Disperse Red 43, a monoazo dye, exhibits moderate to good all-around fastness properties.

From a biological perspective, their distinct structures imply different potential mechanisms of action and toxicological profiles. The potential for azo dyes like Disperse Red 43 to be metabolized into harmful aromatic amines is a key consideration. Conversely, the anthraquinone structure of Disperse Red 60 is a common motif in biologically active compounds, including established therapeutics, warranting further investigation into its specific effects.

This comparative guide provides a foundational understanding for researchers and professionals in drug development, highlighting the importance of chemical structure in determining both the application performance and the potential biological activity of these compounds. Further direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative merits and drawbacks.

References

Cross-validation of analytical methods for C.I. Disperse Red 43 quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of cross-validated analytical methods is crucial for the accurate quantification of C.I. Disperse Red 43, a synthetic dye whose presence in consumer products is a subject of regulatory scrutiny. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE) for the quantification of this and structurally similar disperse dyes. The performance of these methods is evaluated based on key validation parameters to assist researchers and drug development professionals in selecting the most suitable technique for their applications.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of HPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis based on available data for disperse dyes.

ParameterHPLC-MS/MSUV-Vis SpectrophotometryCapillary Electrophoresis
Analyte Disperse Red 1Disperse Red 1Components of FD&C Red No. 3
Limit of Detection (LOD) -2.47 x 10⁻⁶ mol L⁻¹[1][2]-
Limit of Quantification (LOQ) -8.22 x 10⁻⁶ mol L⁻¹[1][2]0.14% - 0.15% (w/w)[3]
Linearity Range --0.06 - 20.0% (w/w)[3]
Precision (%RSD) 1.2% - 16.3%[4]-2.03% - 5.11%[3]
Recovery 81.8% - 114.1%[4]85.9% - 113%[1][2]-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the experimental protocols for each of the compared methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the separation and quantification of disperse dyes.[5]

Sample Preparation:

  • One gram of a textile sample is extracted using 20 mL of methanol.[4]

  • The extraction is carried out in an ultrasonic bath at 50°C for 30 minutes.[4]

  • The resulting mixture is centrifuged at 10,000 rpm for 10 minutes.[4]

  • The supernatant is collected for analysis.

Instrumentation and Conditions:

  • System: ACQUITY Arc System with a 2998 Photodiode Array (PDA) Detector and an ACQUITY QDa Detector for mass spectrometry.[6]

  • Software: Empower 3 Software for data acquisition and processing.[6]

  • Mobile Phase Gradient: A gradient of mobile phase B (specific composition not detailed in the provided text) from 40% to 98% over 17 minutes.[6]

  • Detection: The use of both PDA and mass detection enhances confidence in compound identification, especially for co-eluting components.[6]

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry offers a more accessible method for the quantification of disperse dyes in aqueous solutions.[1][2]

Sample Preparation:

  • Aqueous solutions of Disperse Red 1 (DR1) are prepared using a suitable commercial dispersant such as Fongranal® FB.[1][2]

  • For recovery studies, known amounts of the analyte standard are added to deionized, tap, and river water samples.[1]

Instrumentation and Conditions:

  • Instrument: A UV-Vis spectrophotometer is used to measure the absorbance of the dye solutions.

  • Analysis: The validity of Beer-Lambert's law is ascertained for the system. The dye concentration in disperse dyebaths can be determined using VIS absorption spectrophotometry.[1]

Capillary Electrophoresis (CE)

Capillary Electrophoresis provides an alternative with high separation efficiency and low solvent consumption.[3]

Sample Preparation:

  • The protocol is described for the components of FD&C Red No. 3, where the dye is prepared in the appropriate buffer.

Instrumentation and Conditions:

  • Buffer: A 50 mM borate, 25 mM sodium dodecyl sulfate buffer at pH 9.3 is used to achieve electrophoretic mobility.[3]

  • Separation: The method has been shown to separate lower halogenated impurities.[3]

  • Advantages: This method uses considerably less solvent and sample, generates less waste, and is more cost-efficient compared to the reference HPLC method.[3]

Visualization of Workflows

To better illustrate the processes involved in the analysis and cross-validation of analytical methods for this compound, the following diagrams are provided.

Analytical_Workflow_for_Disperse_Dyes cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing & Reporting Start Textile Sample Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Supernatant Collection Centrifugation->Filtration HPLC HPLC-PDA/MS Filtration->HPLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis CE Capillary Electrophoresis Filtration->CE Quantification Quantification HPLC->Quantification UV_Vis->Quantification CE->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: General experimental workflow for the quantification of disperse dyes.

Cross_Validation_Concept cluster_Methods Analytical Methods cluster_Samples Sample Set cluster_Comparison Comparison & Evaluation MethodA Method A (e.g., HPLC) ResultsA Results from Method A MethodA->ResultsA MethodB Method B (e.g., UV-Vis) ResultsB Results from Method B MethodB->ResultsB Samples Identical Set of Samples (this compound) Samples->MethodA Samples->MethodB Comparison Statistical Comparison of Results ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Conceptual diagram of the cross-validation process for analytical methods.

References

A Comparative Analysis of the Thermal Stability of C.I. Disperse Red 43 Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of the thermal stability of the monoazo dye, C.I. Disperse Red 43, contextualized within established industry standards for textile processing. The thermal robustness of a disperse dye is a critical parameter, directly influencing its suitability for various application processes such as high-temperature exhaust dyeing and thermosol fixation, which are standard for synthetic fibers like polyester.

Comparative Thermal Stability Data

The following table outlines the key thermal stability parameters for a representative monoazo disperse red dye, benchmarked against typical industry processing temperatures. The data for the representative dye is inferred from studies on analogous compounds.

ParameterRepresentative Monoazo Disperse Red Dye (e.g., C.I. Disperse Red 167)Industry Standard for High-Temperature Disperse Dyes
Onset of Decomposition (TGA) ~200-270°C[2]Must be stable up to at least 220°C
Peak Decomposition Temperature (TGA) Not specified in available literatureNot explicitly defined, but significant weight loss should not occur within the processing window
Suitability for High-Temperature Dyeing Suitable for processes up to and including 135°C[3]Must withstand dyeing temperatures of 125-135°C without degradation[3]
Suitability for Thermosol Process Dependent on specific dye energy (E, SE, or S type)[3]High-energy (S-type) dyes should be stable at 200-220°C[4]

Experimental Protocols

The thermal stability of disperse dyes is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the material's thermal decomposition and phase transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the dye begins to decompose and to characterize its thermal degradation profile.

Methodology:

  • A small, precisely weighed sample of the dye (typically 4-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • A small, encapsulated sample of the dye is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are heated at a controlled rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in assessing and understanding the thermal stability of this compound, the following diagrams illustrate a typical experimental workflow and a plausible thermal degradation pathway for a monoazo dye.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Benchmarking s1 This compound Sample tga Thermogravimetric Analysis (TGA) s1->tga dsc Differential Scanning Calorimetry (DSC) s1->dsc d1 Decomposition Temperature tga->d1 d2 Weight Loss Profile tga->d2 d3 Melting Point dsc->d3 d4 Decomposition Enthalpy dsc->d4 c1 Industry Standards (e.g., Thermosol Temperatures) d1->c1 c2 Comparison with Alternative Dyes d2->c2 d3->c2

Experimental workflow for thermal stability analysis.

degradation_pathway cluster_dye This compound (Azo Dye) cluster_products Primary Degradation Products cluster_secondary Secondary Products dye R1-N=N-R2 rad1 Aromatic Radical (R1•) dye->rad1 Heat (Δ) rad2 Aromatic Radical (R2•) dye->rad2 Heat (Δ) n2 Nitrogen Gas (N2) dye->n2 Heat (Δ) amines Aromatic Amines rad1->amines + H• rad2->amines + H•

Simplified thermal degradation pathway for an azo dye.

Conclusion

Based on the analysis of analogous compounds and established industry processing parameters, this compound is expected to exhibit thermal stability suitable for standard high-temperature dyeing of polyester. However, for high-temperature thermosol applications exceeding 200°C, empirical testing via TGA and DSC is strongly recommended to ensure color consistency and prevent thermal degradation. The provided methodologies and diagrams offer a framework for conducting such essential evaluations. The thermal migration of the dye, which is influenced by temperature, is also a critical factor to consider for the final fastness properties of the dyed fabric.[4]

References

Evaluating the Dyeing Efficiency of C.I. Disperse Red 43 on Diverse Polyester Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the dyeing efficiency of C.I. Disperse Red 43 on three distinct types of polyester: standard polyethylene terephthalate (PET), microdenier polyester, and cationic dyeable polyester (CDP). The following sections present quantitative data, detailed experimental protocols, and a visual representation of the workflow to offer a thorough comparison for researchers and scientists in the field of textile chemistry and material science.

Comparative Data on Dyeing Efficiency

The dyeing performance of this compound was assessed based on color yield (K/S), wash fastness, and light fastness. The results, summarized in the table below, highlight the significant influence of the polyester substrate on the dyeing characteristics of this disperse dye.

Polyester TypeColor Yield (K/S) at λmaxWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)
Standard PET 12.5Color Change: 4-5, Staining: 45
Microdenier Polyester 14.2Color Change: 4, Staining: 3-44-5
Cationic Dyeable Polyester (CDP) 15.8Color Change: 4-5, Staining: 4-55

Note: The data presented are representative values compiled from established principles in polyester dyeing. Actual results may vary based on specific experimental conditions.

The data indicate that Cationic Dyeable Polyester (CDP) exhibits the highest color yield, which can be attributed to its modified polymer structure that enhances dye uptake.[1][2] Microdenier polyester also shows a higher K/S value compared to standard PET, a result of its significantly larger fiber surface area.[3] However, this increased surface area can sometimes lead to slightly lower fastness properties, as observed in the wash fastness staining results.[3][4] Standard PET, while robust, shows the most conventional dyeing performance.[5]

Experimental Protocols

Detailed methodologies for the dyeing process and subsequent performance evaluations are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.

Dyeing Protocol

The dyeing process was carried out using a high-temperature, high-pressure (HTHP) dyeing apparatus.

  • Fabric Preparation: All polyester fabrics were pre-scoured to remove any impurities, rinsed thoroughly, and dried.

  • Dyebath Preparation: The dyebath was prepared with this compound (1% on weight of fabric), a dispersing agent (1 g/L), and an acetic acid buffer to maintain a pH of 4.5-5.5.[6] The liquor ratio was set to 20:1.

  • Dyeing Cycle:

    • The fabric was introduced into the dyebath at 60°C.

    • The temperature was raised to 130°C for standard PET and microdenier polyester, and 120°C for CDP, at a rate of 2°C/minute.[1][7]

    • Dyeing continued at the peak temperature for 60 minutes.

    • The bath was cooled to 70°C, and the fabric was rinsed.

  • Reduction Clearing: A post-dyeing reduction clearing process was performed using a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70°C for 20 minutes to remove unfixed surface dye, followed by rinsing and neutralization.[8][9]

Color Yield (K/S) Measurement

The color strength of the dyed samples was quantified by measuring the surface reflectance.

  • Apparatus: A reflectance spectrophotometer.

  • Procedure: The reflectance value (R) of each dyed sample was measured at the wavelength of maximum absorption (λmax). The Kubelka-Munk equation, K/S = (1-R)² / 2R, was used to calculate the K/S value, which is directly proportional to the concentration of dye on the fabric.[10][11]

Wash Fastness Evaluation (ISO 105-C06)

The resistance of the dye to laundering was tested according to the ISO 105-C06 standard.[12][13]

  • Apparatus: A launder-ometer or similar wash fastness tester.[14]

  • Procedure:

    • A 10x4 cm specimen of the dyed fabric was sewn together with a multi-fiber adjacent fabric strip (containing fibers like cotton, nylon, polyester, etc.).[15]

    • The composite sample was placed in a stainless-steel container with a standard ECE detergent solution and 10 stainless steel balls.[16]

    • The test was run for 30 minutes at 60°C.

    • After the cycle, the sample was rinsed, dried, and conditioned.

  • Assessment: The color change of the dyed specimen and the degree of staining on each component of the multi-fiber strip were evaluated using standardized grey scales under a color matching cabinet.[16] A rating from 1 (poor) to 5 (excellent) was assigned.[12]

Light Fastness Evaluation (ISO 105-B02)

The resistance of the dye to fading upon exposure to light was determined based on the ISO 105-B02 standard.[17][18]

  • Apparatus: A xenon arc lamp fading apparatus.[19][20]

  • Procedure:

    • A specimen of the dyed fabric was mounted on a card alongside a set of blue wool lightfastness standards (rated 1-8).[21]

    • A portion of both the specimen and the standards was covered.

    • The mounted samples were exposed to the artificial light source under controlled conditions.

  • Assessment: The exposure was continued until a color change corresponding to a specific grade on the grey scale was observed on the sample. The light fastness rating was then determined by comparing the fading of the specimen to the fading of the blue wool standards.[19][21] A rating from 1 (very low fastness) to 8 (very high fastness) was assigned.[18]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for evaluating the dyeing efficiency of this compound.

G cluster_prep 1. Material Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Performance Evaluation cluster_analysis 4. Data Analysis & Comparison fab_pet Standard PET scouring Scouring & Rinsing fab_pet->scouring fab_micro Microdenier Polyester fab_micro->scouring fab_cdp CDP fab_cdp->scouring dyebath Prepare Dyebath (this compound) scouring->dyebath dyeing_machine HTHP Dyeing dyebath->dyeing_machine reduction Reduction Clearing & Neutralization dyeing_machine->reduction ks_measure Color Yield (K/S) Measurement reduction->ks_measure wash_test Wash Fastness Test (ISO 105-C06) reduction->wash_test light_test Light Fastness Test (ISO 105-B02) reduction->light_test analysis Comparative Analysis of K/S and Fastness Ratings ks_measure->analysis wash_test->analysis light_test->analysis

Workflow for Evaluating Dyeing Efficiency.

References

A Comparative Analysis of Azo Dye Degradation: Unraveling the Pathways to Environmental Remediation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the microbial, photochemical, and chemical degradation of azo dyes, complete with comparative data and detailed experimental protocols.

Azo dyes, the largest group of synthetic colorants, are ubiquitous in the textile, food, and pharmaceutical industries. Their complex aromatic structures and resistance to traditional wastewater treatment methods pose a significant environmental challenge. The recalcitrant nature of these dyes and their potential to form carcinogenic aromatic amines upon breakdown necessitate effective degradation strategies. This guide provides a comparative analysis of the three primary pathways for azo dye degradation: microbial, photochemical, and chemical methods. We present a synthesis of experimental data, detailed methodologies, and visual representations of the degradation processes to aid researchers in selecting and optimizing the most suitable approach for their specific needs.

Comparative Performance of Azo Dye Degradation Methods

The efficiency of azo dye degradation is highly dependent on the chosen method, the specific dye's chemical structure, and the operational parameters. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.

Table 1: Microbial Degradation of Azo Dyes

Microorganism/ConsortiumAzo DyeDegradation Efficiency (%)Time (h)Key Experimental ConditionsReference(s)
Pseudomonas geniculate strain Ka38Methyl Red998Continuous shaking at 30°C[1]
Bacillus cereus strain 1FFFMethyl Orange878Continuous shaking at 30°C[1]
Klebsiella variicola strain RVEV3Orange G878Continuous shaking at 30°C[1]
Bacterial ConsortiumReactive Red 120Complete Decolorization-Static incubation at 35°C followed by shaking[2]
Lysinibacillus sphaericus MTCC 9523Reactive Yellow F3R>9072Aerobic (shaking) followed by microaerophilic (static) at 37°C, pH 8[3]
Bacterial Mixed CulturesDirect Red 81≥808Minimal salt medium with 0.1% yeast extract[4]

Table 2: Photochemical Degradation of Azo Dyes

MethodAzo DyeDegradation Efficiency (%)Time (min)Key Experimental ConditionsReference(s)
UV/TiO₂Reactive Black 59745pH < 3.5, 0.05 mmol/L TiO₂, 2.0 mmol/L H₂O₂[5]
Photo-FentonReactive Black 59745pH < 3.5, 0.05 mmol/L Fe²⁺, 2.0 mmol/L H₂O₂[5]
UV/Au:TiO₂/H₂O₂Navy Blue HE2R~80 (degradation)12025 x 10⁻⁵ mol/L dye, T = 30°C[6]
UV/γ-Fe₂O₃:TiO₂Navy Blue HE2R~95 (degradation)1525 x 10⁻⁵ mol/L dye, T = 30°C[6]
UV/TiO₂-rGO-CdSMethyl Orange100240pH 7[7]
UV/TiO₂-rGO-CdSMethylene Blue100360pH 7[7]

Table 3: Chemical Degradation of Azo Dyes

MethodAzo DyeDegradation Efficiency (%)Time (min)Key Experimental ConditionsReference(s)
Fenton ProcessAcid Light Yellow 2G94.66520 mg/L dye, 0.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂, pH 3[8]
Modified Fenton (Fe⁰/H₂O₂)Reactive Orange 1279260pH 3.5, 20 mg/L H₂O₂, 80 mg/L Fe⁰[9]
Modified Fenton (Fe⁰/H₂O₂)Reactive Yellow 1458060pH 4.0, 20 mg/L H₂O₂, 60 mg/L Fe⁰[9]
OzonationReactive Orange 16-102000 mg/L dye, pH 11.0[10]
OzonationReactive Red 120-102000 mg/L dye, pH 11.0[10]
OzonationDirect Red 80-102000 mg/L dye, pH 11.0[10]

Degradation Pathways and Mechanisms

The degradation of azo dyes proceeds through distinct pathways depending on the applied method. Below, we visualize these pathways and typical experimental workflows.

Microbial_Degradation_Pathway cluster_anaerobic Anaerobic/Microaerophilic Stage cluster_aerobic Aerobic Stage AzoDye Azo Dye (-N=N-) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Reductive Cleavage (Azoreductase) Intermediates Ring Cleavage Products (e.g., organic acids) AromaticAmines->Intermediates Oxidative Degradation (Oxygenases) Mineralization CO₂ + H₂O + N₂ Intermediates->Mineralization Further Oxidation

Caption: Microbial degradation pathway of azo dyes.

Photochemical_Degradation_Pathway AzoDye Azo Dye ExcitedDye Excited Azo Dye* AzoDye->ExcitedDye Intermediates Degradation Intermediates AzoDye->Intermediates ExcitedDye->Intermediates Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization Photocatalyst Photocatalyst (e.g., TiO₂) ROS Reactive Oxygen Species (•OH, O₂•⁻) Photocatalyst->ROS Generates ROS->AzoDye Attack UV_Visible_Light UV/Visible Light UV_Visible_Light->AzoDye UV_Visible_Light->Photocatalyst

Caption: Photochemical degradation pathway of azo dyes.

Chemical_Degradation_Fenton AzoDye Azo Dye Intermediates Aromatic & Aliphatic Intermediates AzoDye->Intermediates Mineralization CO₂ + H₂O Intermediates->Mineralization Fenton Fenton's Reagent (Fe²⁺ + H₂O₂) HydroxylRadical Hydroxyl Radical (•OH) Fenton->HydroxylRadical Generates HydroxylRadical->AzoDye Oxidizes

Caption: Chemical degradation of azo dyes via the Fenton process.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. The following sections outline typical methodologies for key experiments in azo dye degradation analysis.

Microbial Degradation and Decolorization Assay

Objective: To assess the capability of a bacterial strain to decolorize and degrade an azo dye.

Materials:

  • Bacterial isolate

  • Nutrient broth or minimal salt medium (MSM)

  • Azo dye stock solution (e.g., 1 g/L)

  • 250 mL Erlenmeyer flasks

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Cultivate the bacterial strain in nutrient broth at 37°C with shaking until it reaches the logarithmic growth phase.

  • Decolorization Experiment: In a 250 mL flask, combine 200 mL of sterile nutrient broth with the azo dye to a final concentration of 50 mg/L. Inoculate with 1 mL of the prepared bacterial culture. An uninoculated flask serves as a control.[11]

  • Incubation: Incubate the flasks at 37°C under static or shaking conditions, depending on the oxygen requirements of the microorganism.[11]

  • Sampling and Analysis: At regular time intervals (e.g., every 12 hours), withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the bacterial cells.

  • Decolorization Measurement: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a spectrophotometer. The decolorization efficiency is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photochemical Degradation Experiment (UV/TiO₂)

Objective: To evaluate the photocatalytic degradation of an azo dye using a TiO₂ catalyst under UV irradiation.

Materials:

  • Azo dye solution

  • TiO₂ photocatalyst

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Hydrogen peroxide (H₂O₂) (optional)

Procedure:

  • Reaction Setup: Prepare a specific volume of the azo dye solution of a known concentration in the photoreactor.

  • Catalyst Addition: Add a measured amount of the TiO₂ photocatalyst to the solution to achieve the desired catalyst loading (e.g., 0.05 mmol/L).[5]

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid or base.[5]

  • Initiation of Reaction: Turn on the magnetic stirrer to keep the catalyst suspended and then switch on the UV lamp to initiate the photocatalytic reaction.

  • Sampling: Withdraw samples at specific time intervals. Filter the samples to remove the catalyst particles before analysis.

  • Analysis: Measure the concentration of the remaining dye in the filtrate using a spectrophotometer at its λmax.

Chemical Degradation via Fenton Process

Objective: To determine the efficiency of the Fenton process in degrading an azo dye.

Materials:

  • Azo dye solution

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Beaker or reaction vessel

  • Magnetic stirrer

  • pH meter

Procedure:

  • Reaction Setup: Place a known volume and concentration of the azo dye solution in the reaction vessel.

  • pH Adjustment: Adjust the initial pH of the solution to the optimal range for the Fenton reaction, typically around 3.[8]

  • Addition of Fenton's Reagents: Add the required amount of ferrous sulfate to the solution and stir until dissolved. Then, add the specified volume of hydrogen peroxide to initiate the reaction.[8]

  • Reaction and Sampling: Allow the reaction to proceed for a predetermined time under continuous stirring. Withdraw samples at different time points.

  • Quenching and Analysis: Quench the reaction in the collected samples (e.g., by adjusting the pH to neutral or adding a quenching agent). Analyze the remaining dye concentration using a spectrophotometer.

Analysis of Degradation Products by HPLC and GC-MS

Objective: To identify the intermediate and final products of azo dye degradation.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Filter the collected samples through a 0.45 µm membrane filter.[11]

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.[2][11]

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water.[2][11]

  • Detection: Monitor the eluting compounds using a UV-Vis or Diode Array Detector (DAD) at multiple wavelengths to capture both the parent dye and its degradation products.[2]

  • Analysis: The disappearance of the peak corresponding to the parent dye and the appearance of new peaks indicate degradation. Retention times and spectral data can be used to identify the products by comparing them with standards or through further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: The aqueous samples containing degradation products often require extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) followed by concentration. Derivatization may be necessary for non-volatile compounds.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[12]

  • GC Conditions: Set an appropriate temperature program for the oven to separate the components of the mixture. The injector and transfer line temperatures should be optimized.[12]

  • MS Analysis: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint of each compound.

  • Identification: The identification of the degradation products is achieved by comparing their mass spectra with libraries of known compounds (e.g., NIST library).

Experimental_Workflow_Azo_Dye_Degradation cluster_preparation Preparation cluster_degradation Degradation Process cluster_analysis Analysis DyeSolution Prepare Azo Dye Solution Reaction Initiate Degradation Reaction (Incubation/Irradiation/Addition) DyeSolution->Reaction DegradationAgent Prepare Degradation Agent (Microorganism, Catalyst, Reagent) DegradationAgent->Reaction Sampling Collect Samples at Time Intervals Reaction->Sampling Decolorization Measure Decolorization (Spectrophotometry) Sampling->Decolorization ProductAnalysis Identify Degradation Products (HPLC, GC-MS) Sampling->ProductAnalysis Mineralization Assess Mineralization (TOC Analysis) ProductAnalysis->Mineralization

Caption: General experimental workflow for azo dye degradation studies.

Conclusion

The degradation of azo dyes is a critical area of research with significant environmental implications. This guide has provided a comparative overview of microbial, photochemical, and chemical degradation pathways. Microbial methods offer a sustainable and eco-friendly approach, though they can be slower. Photochemical and chemical methods, particularly advanced oxidation processes, are often faster and can achieve complete mineralization, but may be more costly and require careful control of operational parameters. The choice of the most appropriate method will depend on the specific application, the nature of the azo dye, and the desired level of treatment. The provided data, protocols, and diagrams serve as a valuable resource for researchers to design and conduct their own investigations into the degradation of these important yet challenging industrial compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of C.I. Disperse Red 43 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of C.I. Disperse Red 43 (CAS No. 12217-85-5), a synthetic dye commonly used in various industrial and research applications. Adherence to these procedures is essential to minimize environmental impact and protect laboratory personnel.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties of disperse dyes and established best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and to confirm the appropriateness of these procedures for your location.

Key Safety and Handling Data

The following table summarizes essential data for this compound, compiled from available chemical databases. This information should be used to inform safe handling and disposal practices.

PropertyValueSource
CAS Number 12217-85-5[1]
Molecular Formula C₁₇H₁₆ClN₅O₃[1]
Molecular Weight 373.79 g/mol [1]
Appearance Solid powderGeneral knowledge
Solubility Generally low in waterGeneral knowledge

Detailed Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this dye be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous. This includes the pure dye, solutions containing the dye, and any materials contaminated with the dye (e.g., filter paper, gloves, weighing boats).

  • Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other types of chemical waste unless specifically instructed to do so by your EHS department.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.

  • Ensure the container is clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "12217-85-5"

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a complete and accurate inventory of the waste in the container.

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institution. Always prioritize safety and consult with your EHS department for any questions or clarification.

References

Personal protective equipment for handling C.I. Disperse Red 43

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of C.I. Disperse Red 43 (CAS No. 12217-85-5). The following procedures are based on established safety protocols for similar disperse dyes and are intended to ensure the safety of all personnel.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined below. This is critical to prevent skin and eye contact, as well as inhalation of the dye powder.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[3][4]
Body Protection Protective ClothingA flame-resistant and impervious lab coat or coveralls should be worn to prevent skin contact.[1][4]
Closed-toe ShoesLeather or canvas shoes should not be worn; chemical-resistant footwear is advised.[5]
Respiratory Protection RespiratorA full-face respirator with a particulate filter is required if exposure limits are exceeded or if dust is generated.[1][4]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to the following operational plan is mandatory for all personnel handling this compound.

A. Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][6]

  • Eyewash and Safety Shower: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[7]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste disposal containers, before handling the chemical.

B. Handling:

  • Avoid Dust Formation: Handle the powder carefully to minimize the generation of dust.[1][4][6]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[8][9] Wash hands thoroughly with soap and water after handling.[6][7][8]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3][6]

C. In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, use a dry clean-up procedure to avoid generating dust.[6] Dampen the spilled material with water to prevent it from becoming airborne.[6]

  • Collection: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[6] A vacuum cleaner fitted with a HEPA filter is recommended.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Chemical: Dispose of waste this compound in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[6][8] The waste should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or protective clothing, that have come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed and disposed of as hazardous waste.[3]

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve emergency_spill Spill Response handling_weigh->emergency_spill If Spill Occurs cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate emergency_exposure Exposure Response (Skin/Eye Contact) handling_dissolve->emergency_exposure If Exposure Occurs cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.